molecular formula C8H7ClN2S B149038 5-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 65373-18-4

5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B149038
CAS No.: 65373-18-4
M. Wt: 198.67 g/mol
InChI Key: ORCGZHQFPODCCH-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1,3-benzothiazol-2-amine is a synthetically versatile small molecule that serves as a key building block in medicinal chemistry and agrochemical research . The benzothiazole core is a privileged structure in drug discovery, known for its ability to interact with biological targets . Researchers utilize this compound as a precursor for developing novel bioactive molecules, particularly in the synthesis of hydrazone derivatives and other functionalized compounds for antimicrobial screening . Its structural features have established value in creating substances with complex biological properties . Furthermore, this specific amine derivative has been identified as a direct synthetic intermediate in the preparation of herbicidal agents, such as 1,1-dimethyl-3-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)urea . This makes it a compound of significant interest for research in crop protection and agrochemical development . The presence of the 2-amine group and the chloro substituent on the aromatic system provides reactive sites for further chemical modifications, allowing scientists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGZHQFPODCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360808
Record name 2-Amino-5-chloro-4-methylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65373-18-4
Record name 2-Amino-5-chloro-4-methylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methyl-1,3-benzothiazol-2-amine
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Foundational & Exploratory

5-Chloro-4-methyl-1,3-benzothiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

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Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a key intermediate in pharmaceutical and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the procedural choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded understanding of this synthesis. The benzothiazole scaffold is a significant biophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The targeted compound, with its specific substitution pattern, is a valuable building block for the exploration of novel therapeutic agents.[3]

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is prevalent in a variety of biologically active molecules and functional materials.[4][5] The 2-aminobenzothiazole moiety, in particular, serves as a versatile synthon for the creation of more complex molecular architectures with diverse pharmacological profiles.[1][6] The synthesis of specifically substituted derivatives like this compound is of considerable interest for structure-activity relationship (SAR) studies in drug discovery.[2]

This guide focuses on a well-established and reliable method for the synthesis of 2-aminobenzothiazoles, which involves the formation of an arylthiourea intermediate followed by an oxidative cyclization. This approach is widely applicable for the preparation of a variety of substituted 2-aminobenzothiazoles.[7][8]

Synthetic Strategy and Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding substituted aniline, 4-chloro-3-methylaniline. The overall transformation can be visualized as follows:

Synthetic_Pathway 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Intermediate_Thiourea Intermediate_Thiourea 4-Chloro-3-methylaniline->Intermediate_Thiourea Step 1: Thiourea Formation This compound This compound Intermediate_Thiourea->this compound Step 2: Oxidative Cyclization

Caption: Overall synthetic scheme for this compound.

Step 1: Formation of N-(4-chloro-3-methylphenyl)thiourea

The initial step involves the reaction of 4-chloro-3-methylaniline with a thiocyanate salt, typically sodium or potassium thiocyanate, in the presence of an acid. This reaction proceeds via the in-situ formation of thiocyanic acid (HSCN), which then reacts with the amino group of the aniline to form the corresponding N-arylthiourea.

The mechanism involves the protonation of the thiocyanate ion to form thiocyanic acid. The aniline then acts as a nucleophile, attacking the carbon atom of the thiocyanic acid to form a tetrahedral intermediate, which subsequently rearranges to the more stable thiourea derivative.

Step 2: Oxidative Cyclization to the Benzothiazole Ring

The second and final step is the intramolecular oxidative cyclization of the N-(4-chloro-3-methylphenyl)thiourea intermediate. This transformation is commonly achieved using an oxidizing agent such as bromine or sulfuryl chloride.[9] The reaction is believed to proceed through an electrophilic attack of the oxidizing agent on the sulfur atom of the thiourea, leading to the formation of a sulfenyl halide intermediate. This is followed by an intramolecular electrophilic substitution on the aromatic ring at the position ortho to the amino group, resulting in the formation of the benzothiazole ring system. Subsequent elimination of HBr (or HCl if sulfuryl chloride is used) and tautomerization yields the final product, this compound.

The regioselectivity of the cyclization is directed by the activating effect of the amino group on the aromatic ring.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 2-aminobenzothiazoles.[7][8][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-3-methylaniline141.5914.16 g0.1---
Sodium Thiocyanate81.079.73 g0.12Use a slight excess
Glacial Acetic Acid60.05150 mL-Solvent
Bromine159.8119.18 g (6.15 mL)0.12Handle with extreme caution in a fume hood
Sodium Hydroxide40.00As needed-For neutralization
Ethanol46.07As needed-For recrystallization
Step-by-Step Procedure

Step 1: Synthesis of N-(4-chloro-3-methylphenyl)thiourea

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 14.16 g (0.1 mol) of 4-chloro-3-methylaniline in 150 mL of glacial acetic acid.

  • To this solution, add 9.73 g (0.12 mol) of sodium thiocyanate.

  • Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • The crude N-(4-chloro-3-methylphenyl)thiourea will precipitate out. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry the product under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Suspend the dried N-(4-chloro-3-methylphenyl)thiourea in 100 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, placed in an ice bath.

  • Slowly add a solution of 19.18 g (0.12 mol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate out.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization a Dissolve 4-chloro-3-methylaniline and NaSCN in acetic acid b Reflux for 4-6 hours a->b c Precipitate in ice water b->c d Filter and dry the intermediate c->d e Suspend intermediate in acetic acid d->e Dried Intermediate f Add bromine solution dropwise at <10°C e->f g Stir at room temperature f->g h Precipitate in ice water g->h i Neutralize with NaOH h->i j Filter and dry the crude product i->j k Recrystallize from ethanol j->k

Caption: A step-by-step experimental workflow for the synthesis.

Scientific Rationale and Trustworthiness

The described protocol is a self-validating system rooted in fundamental principles of organic chemistry.

  • Choice of Starting Material: 4-chloro-3-methylaniline is the logical precursor as it contains the required substitution pattern for the final product.

  • Use of Acetic Acid: Glacial acetic acid serves as an effective solvent for both the aniline and the thiocyanate salt. It also facilitates the formation of thiocyanic acid, which is crucial for the first step.[7]

  • Oxidizing Agent: Bromine is a commonly used and effective oxidizing agent for the cyclization of arylthioureas to 2-aminobenzothiazoles.[8] Its electrophilic nature is key to the proposed mechanism. The reaction needs to be controlled at a low temperature during the addition of bromine to prevent unwanted side reactions and ensure a controlled reaction rate.

  • Work-up Procedure: The precipitation in water is a standard method for isolating water-insoluble organic products from an acidic reaction medium. Neutralization is necessary to deprotonate the amino group of the product, rendering it less soluble in water and facilitating its precipitation.

  • Recrystallization: This is a standard purification technique to obtain a product of high purity by removing any unreacted starting materials or byproducts.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an N-arylthiourea intermediate followed by oxidative cyclization. This guide provides a detailed and scientifically sound protocol that can be adapted by researchers in the field. The versatility of the 2-aminobenzothiazole scaffold continues to make it a cornerstone in the development of new chemical entities with potential therapeutic applications.

References

  • Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.
  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Semantic Scholar.
  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.
  • The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries. Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmacy & Pharmacognosy Research.
  • Preparation of 2-aminobenzothiazoles. Google Patents.
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  • 5-chloro-1,3-benzothiazol-2-amine. Chemical Synthesis Database.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Process for the preparation of 4-methyl-2-amino-benzothiazole. Google Patents.
  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. Google Patents.
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  • An Efficient Method for Thiocyanation of Aromatic and Heteroaromatic Compounds using Cyanuric Chloride and Ammonium Thiocyanate under Conventional and Nonconventional Conditions. ResearchGate.
  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers.
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea. PubChem.
  • (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate.
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC.
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  • 5-Chloro-4 Amino, 2,1,3-Benzothiadiazole. ChemPoint.com.
  • Thiourea synthesis by thioacylation. Organic Chemistry Portal.
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications.
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An In-depth Technical Guide to 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (CAS Number: 65373-18-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a substituted 2-aminobenzothiazole of significant interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, plausible synthetic routes, potential biological activities, and proposed experimental protocols, offering a foundational resource for researchers exploring its therapeutic potential.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in drug discovery, renowned for its diverse pharmacological activities.[1][2][3][4][5] This bicyclic system, comprising a benzene ring fused to a thiazole ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] The inherent bioactivity of this scaffold has led to the development of compounds with a wide array of applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The specific substitutions on the benzothiazole ring system, such as the chloro and methyl groups in this compound, are anticipated to modulate its biological profile, making it a compelling candidate for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 65373-18-4[6]
Molecular Formula C₈H₇ClN₂S[6]
Molecular Weight 198.67 g/mol [6]
IUPAC Name This compound[6]
Canonical SMILES CC1=C(C=CC2=C1N=C(S2)N)Cl[6]
InChI Key ORCGZHQFPODCCH-UHFFFAOYSA-N[6]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps starting from the commercially available 5-chloro-4-methylaniline.

Synthesis_Pathway cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 5-chloro-4-methylaniline 5-Chloro-4-methylaniline Aryl_thiourea 1-(5-Chloro-4-methylphenyl)thiourea 5-chloro-4-methylaniline->Aryl_thiourea Reflux Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Aryl_thiourea HCl HCl (catalyst) HCl->Aryl_thiourea Target_Compound This compound Aryl_thiourea->Target_Compound Reaction at low temperature Bromine Bromine (oxidizing agent) Bromine->Target_Compound Acetic_acid Acetic acid (solvent) Acetic_acid->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on general procedures for 2-aminobenzothiazole synthesis and should be optimized for this specific substrate.

Step 1: Synthesis of 1-(5-Chloro-4-methylphenyl)thiourea

  • To a solution of 5-chloro-4-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude 1-(5-chloro-4-methylphenyl)thiourea.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 1-(5-chloro-4-methylphenyl)thiourea (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is available for this compound, which can be used for structural confirmation.[7] Key characteristic peaks would include N-H stretching vibrations for the primary amine, C=N stretching of the thiazole ring, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported in the scientific literature. However, based on the known activities of the 2-aminobenzothiazole scaffold and related substituted analogs, we can hypothesize its potential therapeutic applications and mechanisms of action.

Potential as an Anticancer Agent

Numerous 2-aminobenzothiazole derivatives have demonstrated significant anticancer activity.[1][4][8] The presence of a chlorine atom on the benzothiazole ring has been shown in some cases to enhance anticancer potency.[4]

Hypothesized Mechanism of Action:

Anticancer_MoA Target_Compound This compound Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Target_Compound->Kinase Binds to ATP-binding site Signaling_Pathway Inhibition of Downstream Signaling Pathways Kinase->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

One of the primary mechanisms through which 2-aminobenzothiazoles exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. These can include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Potential as an Antimicrobial Agent

The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial activity.[1][9] The presence of a halogen, such as chlorine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Hypothesized Mechanism of Action: The antimicrobial action could stem from the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or through the disruption of the microbial cell wall or membrane integrity.

Proposed Experimental Workflows

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

Anticancer_Workflow Cancer_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Assay Cancer_Cell_Lines->MTT_Assay Treat with varying concentrations of the compound IC50_Determination Determine IC₅₀ Value MTT_Assay->IC50_Determination Measure cell viability Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IC50_Determination->Mechanism_Studies For potent compounds

Caption: Workflow for evaluating in vitro anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule within the pharmacologically significant class of 2-aminobenzothiazoles. Based on the established bioactivity of its structural analogs, it holds considerable potential as a lead compound for the development of novel anticancer and antimicrobial agents. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Subsequent in-depth biological evaluation, guided by the experimental workflows outlined in this guide, will be crucial to elucidating its specific mechanism of action and therapeutic potential. Further structural modifications could also be explored to optimize its activity and pharmacokinetic properties.

References

  • SpectraBase. This compound. Available from: [Link]

  • NIST. Benzothiazole, 5-chloro-2-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Al-Soud YA, et al. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. 2023.
  • Bhusari KP, et al. Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. 2008.
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5-Chloro-4-methyl-1,3-benzothiazol-2-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Introduction

The benzothiazole scaffold is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry, where it is recognized as a "privileged structure".[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets.[2] Consequently, benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The clinical success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscores the therapeutic potential of this molecular core.[2][4]

This technical guide provides a comprehensive examination of a specific derivative, This compound . We will delve into its core molecular structure, the established methodologies for its synthesis, and the analytical techniques required for its unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical and physical nature.

Section 1: Core Molecular Structure & Physicochemical Properties

Systematic Nomenclature and Identifiers

A precise understanding of a molecule begins with its unequivocal identification. The key identifiers for the subject compound are outlined below.

  • IUPAC Name: this compound[5]

  • CAS Number: 65373-18-4[5]

  • Molecular Formula: C₈H₇ClN₂S[5]

2D Chemical Structure:



Key Structural Features

The structure of this compound is characterized by the fusion of a substituted benzene ring with a 2-aminothiazole ring.

  • Bicyclic Core: The foundation is the planar benzothiazole ring system, which imparts rigidity and influences how the molecule can interact with biological macromolecules, often through π-stacking interactions.

  • Substituent Positions:

    • An amino group (-NH₂) at position 2 is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This group exists in tautomeric equilibrium with its imino form.[2]

    • A chloro group (-Cl) at position 5 acts as a lipophilic, electron-withdrawing group, which can significantly modulate the compound's electronic properties, membrane permeability, and metabolic stability.

    • A methyl group (-CH₃) at position 4 is a small, lipophilic group that can influence steric interactions and binding affinity to target proteins.

  • Tautomerism: The 2-aminobenzothiazole moiety can exhibit amine-imine tautomerism, a phenomenon that can be crucial for its biological activity and receptor binding profile.

Physicochemical Data Summary

The fundamental physicochemical properties, computed by PubChem, provide a quantitative snapshot of the molecule.[5]

PropertyValueSource
Molecular Weight 198.67 g/mol [5]
Exact Mass 198.0018471 Da[5]
Molecular Formula C₈H₇ClN₂S[5]
Hydrogen Bond Donors 1 (the -NH₂ group)[5]
Hydrogen Bond Acceptors 2 (the two N atoms)[5]
Rotatable Bond Count 0[5]
Topological Polar Surface Area 67.2 Ų[5]

Section 2: Synthesis and Structural Elucidation

Retrosynthetic Analysis & Common Synthetic Routes

The synthesis of 2-aminobenzothiazoles is well-established in the literature. A prevalent and robust method involves the oxidative cyclization of appropriately substituted N-arylthioureas.[1][6] This approach is favored for its reliability and adaptability to a range of substituted anilines. The causality behind this choice is the ready availability of the starting materials and the efficiency of the ring-closing reaction.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product aniline 3-Chloro-2-methylaniline thiourea N-(3-Chloro-2-methylphenyl)thiourea aniline->thiourea Step 1: Thiourea Formation isothiocyanate Thiocyanating Agent (e.g., KSCN) isothiocyanate->thiourea product 5-Chloro-4-methyl-1,3- benzothiazol-2-amine thiourea->product Step 2: Oxidative Cyclization (e.g., Br₂, SO₂Cl₂)

Caption: General retrosynthetic pathway for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a representative example based on common methods for synthesizing substituted 2-aminobenzothiazoles.[7][8]

  • Step 1: Synthesis of N-(3-Chloro-2-methylphenyl)thiourea

    • To a stirred solution of 3-chloro-2-methylaniline (1 equivalent) in a suitable solvent (e.g., acetic acid or chlorobenzene), add sodium thiocyanate (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Add a solution of bromine (0.5 equivalents) in the same solvent dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting aniline.

    • Pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the crude N-(3-Chloro-2-methylphenyl)thiourea intermediate.

  • Step 2: Oxidative Cyclization to this compound

    • Suspend the crude thiourea intermediate from Step 1 in a solvent such as chloroform or acetic acid.[7]

    • Add a cyclizing agent, such as sulfuryl chloride or bromine (2 equivalents), dropwise with stirring.[8] An exothermic reaction may be observed.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Step 3: Work-up and Purification

    • Dissolve the residue in hot water and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to precipitate the free amine.[8]

    • Filter the resulting solid, wash with water, and dry.

    • For final purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization for Structural Verification

The definitive confirmation of the molecular structure requires a combination of modern spectroscopic techniques.[9][10] The data presented here are predictive, based on known values for structurally similar 2-aminobenzothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9]

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80Broad Singlet2H-NH₂
~7.45Doublet1HAromatic H (at C6)
~7.15Doublet1HAromatic H (at C7)
~2.40Singlet3H-CH₃

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167C2 (Carbon attached to -NH₂)
~150C7a (Quaternary carbon)
~133C3a (Quaternary carbon)
~130C4 (Carbon attached to -CH₃)
~128C5 (Carbon attached to -Cl)
~125C6 (Aromatic CH)
~122C7 (Aromatic CH)
~15-CH₃

Experimental Protocol: NMR Spectroscopy [9][10]

  • Sample Preparation: Dissolve approximately 5-15 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃)
~1640C=N StretchThiazole Ring
1600 - 1450C=C StretchAromatic Ring
~800C-Cl StretchAryl Chloride

Experimental Protocol: FT-IR Spectroscopy [10]

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 198.

  • Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), a characteristic M+2 peak will be observed at m/z ≈ 200, with an intensity approximately one-third that of the molecular ion peak.

  • High-Resolution MS (HRMS): Would confirm the molecular formula C₈H₇ClN₂S by providing a highly accurate mass measurement.

Fragmentation parent [C₈H₇ClN₂S]⁺˙ m/z = 198/200 frag1 Loss of HCN [C₇H₆ClNS]⁺˙ m/z = 171/173 parent->frag1 frag2 Loss of Cl [C₈H₇N₂S]⁺ m/z = 163 parent->frag2 frag3 Loss of CH₃ [C₇H₄ClN₂S]⁺ m/z = 183/185 parent->frag3

Caption: A proposed mass spectrometry fragmentation pathway for the title compound.

Section 3: Biological Context and Potential Applications

The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry.[3][11] The specific substitutions on the this compound molecule—namely the chloro and methyl groups—are critical for tuning its biological activity. The introduction of a chloro group, for instance, is a common strategy to enhance potency or modify pharmacokinetic properties.[12]

While specific biological data for this exact molecule is not widely published, its structural motifs are present in compounds with known activities. For example, various substituted 2-aminobenzothiazoles have demonstrated significant potential as:

  • Anticancer Agents: By inhibiting various kinases or topoisomerases.[2][4]

  • Antimicrobial Agents: Showing activity against a range of bacteria and fungi.[13][14][15]

  • Antitubercular Agents: Some derivatives have shown bactericidal activity against Mycobacterium tuberculosis.[16]

SAR_Concept core 2-Aminobenzothiazole Core Scaffold sub_r1 Position 2 (-NH₂) core->sub_r1 sub_r2 Position 5 (-Cl) core->sub_r2 sub_r3 Position 4 (-CH₃) core->sub_r3 activity1 Anticancer sub_r1->activity1 Modulates Binding activity2 Antimicrobial sub_r2->activity2 Enhances Lipophilicity activity3 Neuroprotective sub_r3->activity3 Steric Influence

Caption: Conceptual structure-activity relationships for substituted 2-aminobenzothiazoles.

Conclusion

This compound is a well-defined chemical entity belonging to the pharmacologically significant benzothiazole class. Its molecular structure, characterized by a chlorinated and methylated benzene ring fused to a 2-aminothiazole moiety, can be reliably synthesized via the oxidative cyclization of its corresponding N-arylthiourea precursor. The structural integrity of the final compound is best confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. Given the established biological importance of its core scaffold, this compound represents a valuable subject for further investigation in drug discovery and development programs.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google.
  • spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem. BenchChem.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. National Institutes of Health.
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas | Organic Letters - ACS Publications. (2013). American Chemical Society Publications.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. MDPI.
  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole - Benchchem. BenchChem.
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  • US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents. Google Patents.
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A Comprehensive Technical Guide to 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (CAS: 65373-18-4) for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is a substituted heterocyclic compound belonging to the benzothiazole family. This class of molecules represents a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities and serving as a foundational building block for the synthesis of complex therapeutic agents.[1][2][3][4][5] This guide provides an in-depth analysis of the compound's known physical and chemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, outlines a workflow for its analytical characterization, explores its chemical reactivity, and summarizes essential safety and handling procedures. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section outlines the key identifiers and structural information for this compound.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are crucial for accurate documentation and database searches.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 65373-18-4[6]
Molecular Formula C₈H₇ClN₂S[6]
Molecular Weight 198.67 g/mol [6][7]
Synonyms 2-Amino-5-chloro-4-methylbenzothiazole[7]
Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and steric properties. The diagram below illustrates the bicyclic benzothiazole core with its substituents.

Synthesis Aniline 2-Chloro-3-methylaniline Thiourea N-(2-chloro-3-methylphenyl)thiourea (Intermediate) Aniline->Thiourea  Step 1: Thiourea Formation (e.g., HCl, H2O, heat) Thiocyanate NH4SCN / KSCN Product This compound Thiourea->Product  Step 2: Oxidative Cyclization (e.g., Br2 in AcOH or SO2Cl2 in CHCl3)

Caption: Proposed two-step synthesis of the target compound from a substituted aniline.

Mechanistic Rationale
  • Step 1: Thiourea Formation: The synthesis begins with the reaction of 2-chloro-3-methylaniline with a thiocyanate salt (such as ammonium or potassium thiocyanate) under acidic conditions. The aniline acts as a nucleophile, attacking the electrophilic carbon of the thiocyanate to form the corresponding N-arylthiourea intermediate. This is a classical method for preparing the necessary precursor for cyclization. [8]

  • Step 2: Oxidative Cyclization: The choice of an oxidizing agent like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) is critical. The reaction proceeds via an electrophilic attack on the sulfur atom of the thiourea. This activates the molecule, leading to an intramolecular electrophilic aromatic substitution where the electron-rich benzene ring attacks the sulfur, closing the thiazole ring. The position of cyclization is directed ortho to the thiourea substituent, leading to the desired benzothiazole product. This method is highly effective for creating the fused heterocyclic system. [1][9]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of the product.

  • Synthesis of N-(2-chloro-3-methylphenyl)thiourea (Intermediate):

    • To a stirred solution of 2-chloro-3-methylaniline (10 mmol) in 20 mL of 1M hydrochloric acid, add ammonium thiocyanate (12 mmol).

    • Heat the mixture to reflux (approx. 100°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude thiourea intermediate. Recrystallization from ethanol/water may be performed if necessary.

  • Synthesis of this compound (Final Product):

    • Dissolve the dried N-(2-chloro-3-methylphenyl)thiourea (8 mmol) in 30 mL of glacial acetic acid or chloroform.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of bromine (8.5 mmol) in 5 mL of the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture into a beaker of ice water and neutralize carefully with a saturated sodium bicarbonate solution or ammonium hydroxide until the solution is basic (pH ~8).

    • Collect the solid precipitate by vacuum filtration.

    • Validation: Wash the crude product with water and then a cold, non-polar solvent (e.g., hexane) to remove organic impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure product. Confirm the structure and purity using NMR, IR, and Mass Spectrometry as described in Section 3.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques is required to validate the identity and purity of the synthesized this compound. [10]

Workflow for Analytical Characterization

A logical workflow ensures that each step of the synthesis is validated before proceeding, saving time and resources.

cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Structural Validation Synthesis Synthesis Protocol (Section 2.3) Workup Neutralization & Precipitation Synthesis->Workup Filtration Crude Product Isolation Workup->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization TLC TLC Purity Check Recrystallization->TLC NMR ¹H & ¹³C NMR TLC->NMR MS Mass Spectrometry TLC->MS IR FTIR Spectroscopy TLC->IR Final Pure, Validated Compound NMR->Final MS->Final IR->Final

Caption: Logical workflow from synthesis to a fully validated chemical entity.

Predicted Spectroscopic Profile

Based on the known spectral data of similarly substituted benzothiazoles, the following characteristics are predicted. [11][12][13][14]

  • ¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):

    • δ ~7.5-7.0 ppm: Two doublets corresponding to the two aromatic protons on the benzene ring. The coupling constants (J) would be characteristic of ortho-coupling (~8-9 Hz).

    • δ ~7.2 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). This peak is exchangeable with D₂O.

    • δ ~2.4 ppm (singlet, 3H): The three protons of the methyl group (-CH₃).

  • ¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):

    • δ ~168 ppm: The C2 carbon (amidine carbon) of the thiazole ring, typically the most downfield.

    • δ ~150-120 ppm: Six signals corresponding to the aromatic carbons of the fused benzene ring. The carbons attached to chlorine and the bridgehead carbons will have distinct shifts.

    • δ ~15 ppm: The carbon of the methyl group.

  • FTIR Spectroscopy (ATR):

    • 3400-3200 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~1640 cm⁻¹: C=N stretching of the thiazole ring.

    • ~1550 cm⁻¹: N-H bending (scissoring) vibration.

    • ~800-700 cm⁻¹: C-Cl stretching vibration.

  • Mass Spectrometry (EI or ESI+):

    • m/z ~198 & 200: A characteristic molecular ion peak cluster in an approximate 3:1 ratio, confirming the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Chemical Reactivity and Potential for Derivatization

2-Aminobenzothiazoles are highly versatile intermediates. [8][15]The reactivity is primarily centered around the exocyclic 2-amino group and the endocyclic nitrogen, which together form an amidine system. [16]

Reactions at the 2-Amino Group

The nucleophilic amino group is the primary site for derivatization, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. [1][17]

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms N-acyl-2-aminobenzothiazoles. This is a common strategy to introduce diverse functional groups.

  • N-Alkylation: The amino group can be alkylated using alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be achieved by carefully selecting the reaction conditions and stoichiometry. [18]* Schiff Base Formation: Condensation with various aldehydes or ketones under dehydrating conditions yields the corresponding Schiff bases (imines). These can serve as final products or be further reduced to secondary amines. [18]* Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to corresponding urea or thiourea derivatives, which are common motifs in bioactive molecules. [15]

Significance in Drug Discovery

The benzothiazole scaffold is a key component in numerous compounds with a broad spectrum of pharmacological activities. [2][3][4]The introduction of chloro and methyl groups, as in the title compound, can significantly influence the pharmacokinetic and pharmacodynamic properties. For instance, halogen substituents often enhance binding affinity and can modulate metabolic stability. [3][19]This makes this compound an attractive starting point for developing novel agents targeting a range of diseases, including cancer, microbial infections, and inflammatory disorders. [2][5]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any research chemical.

Hazard Identification

Based on GHS classifications for this compound, the primary hazards are as follows:

GHS ClassificationHazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[6]
Skin Irritation (Category 2)H315: Causes skin irritation[6]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[6]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[6]
Recommended Handling Procedures

Given the hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or powder. [20][21]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [22][23]* Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. [21][22][23]* Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is required. [22]* General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. [23][24]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [20][23]A recommended storage temperature is 2-8°C to ensure long-term stability. [25]* Incompatibilities: Keep away from strong oxidizing agents. [23]

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and versatile reactivity at the 2-amino position make it an ideal scaffold for the generation of diverse chemical libraries. The presence of both a chloro and a methyl group provides specific steric and electronic properties that can be exploited in the rational design of new molecules with tailored biological activities. Future research leveraging this compound will likely contribute to the discovery of novel therapeutic agents and functional materials.

References

  • Houghten, R. A., et al. (n.d.). A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles. PMC. Retrieved from [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Al-Suhaimi, K. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Gouda, M. A., et al. (2008). Recent trends in the chemistry of 2-aminobenzothiazoles. Taylor & Francis Online. Retrieved from [Link]

  • Dadmal, T. L., & Kedar, R. M. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. Retrieved from [Link]

  • Dadmal, T. L., & Kedar, R. M. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Publishing. Retrieved from [Link]

  • Bouling Chemical. (n.d.). 2-Aminobenzothiazole MSDS/SDS. Retrieved from [Link]

  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]

  • Georganics. (2012). 2-AMINOBENZOTHIAZOLE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patel, H. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Retrieved from [Link]

  • Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

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  • Chemical Synthesis Database. (n.d.). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a "privileged pharmacophore."[2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[3] Several clinically significant drugs, such as the amyotrophic lateral sclerosis treatment Riluzole and the diagnostic agent Thioflavin T for amyloid imaging, feature the benzothiazole core, underscoring its therapeutic relevance.[1] This guide focuses on a specific derivative, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, providing a comprehensive overview for researchers and drug development professionals.

Physicochemical Properties and Structural Identification

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. This compound is registered under CAS Number 65373-18-4.[4] Its structure is characterized by a benzothiazole core with a chlorine atom at position 5, a methyl group at position 4, and an amine group at position 2.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 65373-18-4[4]
Molecular Formula C₈H₇ClN₂S[4]
Molecular Weight 198.67 g/mol [4]
Canonical SMILES CC1=C(C=CC2=C1N=C(S2)N)ClPubChem
InChI Key ORCGZHQFPODCCH-UHFFFAOYSA-NPubChem

Synthesis of 2-Aminobenzothiazole Derivatives

Conceptual Synthetic Workflow: The Hugerschoff Reaction

The synthesis of 2-aminobenzothiazoles from anilines is a classic and reliable method. The following protocol is a generalized procedure based on well-established principles for related structures. The causality behind this workflow lies in the in-situ generation of a thiocyanogen electrophile which attacks the electron-rich aniline ring, followed by intramolecular cyclization.

G cluster_0 Step 1: Formation of Arylthiourea cluster_1 Step 2: Oxidative Cyclization A Substituted Aniline (e.g., 4-Chloro-3-methylaniline) D Arylthiourea Intermediate A->D B Thiocyanate Salt (e.g., NaSCN, NH₄SCN) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E Arylthiourea Intermediate H Final Product (this compound) E->H F Oxidizing Agent (e.g., Br₂, SO₂Cl₂) F->H G Solvent (e.g., Chloroform, Acetic Acid) G->H

Caption: Generalized workflow for 2-aminobenzothiazole synthesis.

Detailed Experimental Protocol (Generalized)

Materials:

  • 4-Chloro-3-methylaniline (starting precursor)

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Synthesis of N-(4-chloro-3-methylphenyl)thiourea:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-chloro-3-methylaniline in a suitable solvent like toluene.

    • Add a stoichiometric equivalent of ammonium thiocyanate and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

    • Cool the reaction mixture and isolate the crude N-(4-chloro-3-methylphenyl)thiourea intermediate by filtration or solvent evaporation. Recrystallize from ethanol if necessary.

    • Expert Insight: The acid catalyst is crucial for protonating the aniline, increasing its reactivity towards the thiocyanate ion. The formation of the thiourea intermediate is a key step that sets up the molecule for the subsequent cyclization.

  • Oxidative Cyclization to this compound:

    • Suspend the dried N-(4-chloro-3-methylphenyl)thiourea in a solvent such as glacial acetic acid or chloroform.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with vigorous stirring. The reaction is exothermic and should be controlled to prevent side reactions.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress is monitored by TLC.

    • Expert Insight: Bromine acts as the oxidizing agent, facilitating the electrophilic attack of the sulfur atom onto the aromatic ring, leading to the closure of the thiazole ring. The choice of solvent is critical; chloroform or acetic acid can help to moderate the reaction and solubilize the intermediates.

    • Upon completion, pour the reaction mixture into ice water and neutralize carefully with a NaOH solution to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove salts, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose. While specific experimental spectra for this exact compound are not published, the expected characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Observations
¹H NMR - A singlet for the methyl (CH₃) protons, likely in the δ 2.0-2.5 ppm range. - Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring. - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon in the aliphatic region (δ 15-25 ppm). - Six distinct signals in the aromatic/heterocyclic region (δ 110-170 ppm) corresponding to the eight carbons of the benzothiazole core. The C2 carbon bearing the amine group is expected to be the most downfield (around δ 165-170 ppm).
FTIR (cm⁻¹) - N-H stretching bands for the primary amine (approx. 3300-3450 cm⁻¹). - C-H stretching for the methyl and aromatic groups (approx. 2900-3100 cm⁻¹). - C=N stretching of the thiazole ring (approx. 1600-1650 cm⁻¹). - Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). - C-Cl stretching band (approx. 700-850 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) at m/z ≈ 198, accompanied by a characteristic (M+2) peak at m/z ≈ 200 with about one-third the intensity, confirming the presence of one chlorine atom.

Potential Biological Activity and Therapeutic Applications

The specific biological targets of this compound have not been explicitly detailed in published research. However, based on extensive structure-activity relationship (SAR) studies of the 2-aminobenzothiazole class, we can infer its potential therapeutic applications and mechanisms of action.

Structure-Activity Relationship Insights

Research into benzothiazole derivatives consistently shows that substitutions on the benzene ring and at the 2-position amine are critical for modulating biological activity.[2]

  • Anticancer Potential: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[5] The presence of a halogen, such as the 5-chloro group, can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. The 4-methyl group's electronic and steric influence can also affect binding affinity.

  • Kinase Inhibition: The benzothiazole scaffold is a known "hinge-binding" motif for many protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The 2-amine group provides a key hydrogen bond donor/acceptor site for interaction with the kinase hinge region.

  • Antimicrobial Activity: The introduction of a chloro group at the 5-position has been shown in related heterocyclic systems to increase antibacterial activity.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of a protein kinase implicated in disease pathology (e.g., a receptor tyrosine kinase like VEGFR or a serine/threonine kinase like p38 MAP kinase).

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P2 ADP RTK->P2 Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Activates Compound 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Compound->RTK Inhibition Inhibition P1 ATP P1->RTK Phosphorylates Response Cellular Response (Proliferation, Survival) Pathway->Response Leads to Inhibition->P1

Caption: Hypothetical inhibition of RTK signaling by the title compound.

In this model, the compound acts as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive pathological processes like tumor cell proliferation. The 2-amine group would likely form critical hydrogen bonds within the pocket, while the substituted benzene ring would occupy a hydrophobic region, with the specific chloro and methyl substituents fine-tuning the binding affinity and selectivity.

Conclusion and Future Directions

This compound is a member of a pharmacologically significant class of heterocyclic compounds. While specific biological data for this molecule remains to be published, its structure suggests high potential as a lead compound in drug discovery, particularly in oncology and infectious diseases. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. Future research should focus on executing the proposed synthesis, confirming its structure with definitive spectral data, and screening it against a panel of relevant biological targets, such as protein kinases and microbial enzymes, to elucidate its specific mechanism of action and therapeutic potential.

References

  • US Biological Life Sciences. (n.d.). 2-Amino-5-chloro-4-methylbenzothiazole.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(10), 4087.
  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1198-1213.
  • PubMed. (2018). synthesis, biological activity and recent advancement of benzothiazoles: a classical review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 1373-1387.
  • American Chemical Society. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Journal of Medicinal Chemistry, 51(6), 1846–1856.
  • National Institutes of Health. (2021).
  • Scribd. (n.d.). Pharmaceutical. Retrieved January 14, 2026, from a document listing chemical CAS numbers.
  • Chemsrc. (n.d.). 4-Methylbenzo[d]thiazol-2-amine CAS#:1477-42-5.
  • BenchChem. (n.d.). Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. Retrieved January 14, 2026.
  • PubMed. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 1.
  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522.
  • National Institutes of Health. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 513-529.
  • National Institutes of Health. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 6(11), 3045–3054.
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An In-depth Technical Guide to 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. By synthesizing established chemical principles with insights into the broader therapeutic applications of the benzothiazole scaffold, this document serves as a vital resource for understanding the synthesis, properties, and potential pharmacological relevance of this specific molecule.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] The therapeutic versatility of benzothiazoles stems from their ability to act as privileged structures, capable of interacting with a diverse range of biological targets. The specific substitutions on the benzothiazole core play a crucial role in modulating the pharmacological profile of the resulting compounds. This guide focuses on the 5-chloro-4-methyl substituted 2-aminobenzothiazole, a substitution pattern with intriguing potential for novel therapeutic applications.

Physicochemical Properties and Identification

A foundational aspect of any drug discovery program is the thorough characterization of the lead compound. This compound is identified by the following key parameters:

PropertyValueSource
Molecular Formula C₈H₇ClN₂SPubChem
Molecular Weight 198.67 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 65373-18-4PubChem

Structural Diagram:

G start 4-Chloro-3-methylaniline intermediate 1-(4-Chloro-3-methylphenyl)thiourea start->intermediate + thiourea Ammonium Thiocyanate thiourea->intermediate + cyclization Oxidative Cyclization (e.g., with Bromine in Acetic Acid) intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 1-(4-Chloro-3-methylphenyl)thiourea (Intermediate):

    • To a solution of 4-chloro-3-methylaniline in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ammonium thiocyanate.

    • The reaction mixture is then treated with an acid, such as hydrochloric acid, to facilitate the formation of the corresponding thiourea derivative.

    • The reaction is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated 1-(4-chloro-3-methylphenyl)thiourea is collected by filtration, washed, and dried.

  • Oxidative Cyclization to this compound (Final Product):

    • The prepared 1-(4-chloro-3-methylphenyl)thiourea is dissolved in a suitable solvent, commonly glacial acetic acid or chloroform.

    • A solution of a halogenating agent, such as bromine in acetic acid, is added dropwise to the thiourea solution at a controlled temperature (typically 0-10 °C).

    • The bromine acts as an oxidizing agent, facilitating the intramolecular cyclization to form the benzothiazole ring.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete cyclization.

    • The product, often precipitating as the hydrobromide salt, is then neutralized with a base (e.g., ammonia or sodium carbonate solution) to yield the free base of this compound.

    • The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The choice of 4-chloro-3-methylaniline as the starting material is dictated by the desired substitution pattern on the final benzothiazole ring.

  • Ammonium thiocyanate is a readily available and effective source for the thiourea functional group.

  • The use of a halogen, typically bromine, for the oxidative cyclization is a classic and efficient method for forming the thiazole ring in this context. The reaction proceeds via an electrophilic attack of the halogen on the sulfur atom, followed by intramolecular cyclization.

  • Glacial acetic acid is often used as a solvent as it is polar enough to dissolve the reactants and is stable to the oxidizing conditions.

Potential in Drug Development and Scientific Research

While specific biological data for this compound is not extensively documented, the known pharmacological activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Anticipated Biological Activities:

  • Anticancer Properties: Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity. [3]The presence of a halogen, such as chlorine, can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved cellular uptake and efficacy.

  • Antimicrobial Effects: The benzothiazole nucleus is a common feature in many antimicrobial agents. [5]The specific substitution pattern of this compound may confer activity against various bacterial and fungal strains.

  • Enzyme Inhibition: The nitrogen and sulfur atoms in the benzothiazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in enzyme active sites. This makes them attractive scaffolds for designing enzyme inhibitors.

Logical Relationship for Drug Discovery Potential:

G cluster_core This compound cluster_properties Structural Features cluster_potential Potential Biological Activities Core Core Structure Features 2-Amino Group 5-Chloro Substituent 4-Methyl Group Core->Features possesses Activities Anticancer Antimicrobial Enzyme Inhibition Features->Activities may confer

Caption: Logical flow from chemical structure to potential biological applications.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of benzothiazoles. The proposed synthesis provides a clear and viable route for its preparation, enabling further investigation into its physicochemical and biological properties. Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization of the compound, and systematic screening for a range of biological activities. Such studies will be instrumental in determining the true therapeutic potential of this intriguing molecule and its prospective role in the development of novel drugs.

References

  • Sayya, P. (2008). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Arzneimittelforschung, 30(5), 793-803. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]

  • Google Patents. (1995). EP0644192B1 - A process for making a benzothiadiazole derivative.
  • Google Patents. (2005). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Medicinal Chemistry Research, 20(6), 766-772. Available from: [Link]

  • Allen, C. F. H., & VanAllan, J. (1948). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 28, 14. Available from: [Link]

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  • Al-Talib, M., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Journal of the Serbian Chemical Society, 76(10), 1355-1364. Available from: [Link]

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  • Egbujor, M. C., et al. (2020). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 12(1), 1-11. Available from: [Link]

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An In-Depth Technical Guide to 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, analytical characterization, and explores its putative biological activities and therapeutic applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its investigation.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] This versatile heterocyclic system allows for diverse substitutions, enabling the generation of a vast library of analogues with distinct pharmacological profiles. The introduction of a chloro and a methyl group at the 5 and 4 positions, respectively, of the benzothiazole ring, as in the case of this compound, is anticipated to modulate its physicochemical properties and biological targets, making it a compelling candidate for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₇ClN₂S[2]
Molecular Weight 198.67 g/mol [2]
IUPAC Name This compound[2]
CAS Number 3049-77-4[3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles can be achieved through several established methods, most notably the Hugerschoff and Jacobson syntheses. A general and adaptable approach for the synthesis of this compound, based on the oxidative cyclization of a substituted arylthiourea, is presented below.[1][4]

Synthetic Workflow

The synthesis involves a two-step process starting from 3-chloro-4-methylaniline.

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 3-chloro-4-methylaniline 3-chloro-4-methylaniline Intermediate_Thiourea 1-(3-Chloro-4-methylphenyl)thiourea 3-chloro-4-methylaniline->Intermediate_Thiourea Reaction Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Intermediate_Thiourea Acid_catalyst Acid catalyst (e.g., HCl) Acid_catalyst->Intermediate_Thiourea Final_Product This compound Intermediate_Thiourea->Final_Product Cyclization Oxidizing_agent Oxidizing agent (e.g., Bromine) Oxidizing_agent->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-Chloro-4-methylphenyl)thiourea

  • To a solution of 3-chloro-4-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 1-(3-chloro-4-methylphenyl)thiourea.

Step 2: Synthesis of this compound

  • Suspend 1-(3-chloro-4-methylphenyl)thiourea (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the suspension in an ice bath and add a solution of bromine (2 equivalents) in the same solvent dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized compound are critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For the closely related 2-Amino-4-methylbenzothiazole, proton signals are observed around 2.5 ppm (methyl group) and in the aromatic region between 7.0 and 7.4 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and C-Cl stretching. An FTIR spectrum for this compound is available in the SpectraBase database.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The predicted monoisotopic mass is 198.0018471 Da.[2]

Putative Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of 2-aminobenzothiazole derivatives has demonstrated a wide array of pharmacological activities.[1]

Potential Therapeutic Areas
  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity against various cancer cell lines.[7] Their mechanisms of action are often attributed to the inhibition of protein kinases, such as PI3K, or the disruption of microtubule formation.[8][9]

  • Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[10][11] Potential mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase.[12]

  • Neuroprotective Effects: Some thiazole and benzothiazole derivatives have exhibited neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.[13][14][15]

Proposed Signaling Pathways

Based on the activities of related compounds, this compound may exert its biological effects through various signaling pathways.

Signaling_Pathways cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Kinase Protein Kinase (e.g., PI3K) Proliferation Cell Proliferation Kinase->Proliferation Inhibition Apoptosis Apoptosis Kinase->Apoptosis Induction DNAGyrase DNA Gyrase Replication Bacterial DNA Replication DNAGyrase->Replication Inhibition Compound 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Compound->Kinase Compound->DNAGyrase

Caption: Putative signaling pathways targeted by the compound.

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of this compound, the following in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[16][17][18]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[8][20][21]

Principle: A variety of assay formats are available, often relying on the detection of ATP consumption or the phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay.

Protocol (General Outline):

  • Reaction Setup: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a luminometer.

  • Data Analysis: The decrease in signal in the presence of the compound indicates kinase inhibition. Calculate the IC₅₀ value.

Safety and Handling

Based on the GHS classification for related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure allows for further modification to optimize biological activity. The preliminary investigation outlined in this guide suggests potential applications in oncology, infectious diseases, and neuroprotection. Further in-depth studies, guided by the provided experimental protocols, are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

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  • Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. (2010). Rasayan Journal of Chemistry, 3(4), 696-701.
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  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2012). Journal of Neuroscience Research, 90(7), 1456-1465. [Link]

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  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5283-5287. [Link]

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Methodological & Application

Application Notes and Protocols: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] This versatility stems from the scaffold's ability to serve as a bioisostere for other aromatic systems and the amenability of the 2-amino group to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacokinetic properties.

This guide focuses on a specific, yet promising, member of this family: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine . While this compound is less extensively studied than some of its analogues, its unique substitution pattern—a chloro group at the 5-position and a methyl group at the 4-position—presents intriguing possibilities for modulating biological activity. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the benzene ring can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby offering a distinct advantage in the design of novel therapeutic agents.

These application notes will provide a comprehensive overview of this compound, including its synthesis, proposed medicinal chemistry applications based on the activities of structurally related compounds, and detailed protocols for its utilization in drug discovery workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program. Below is a summary of the key computed properties for this compound.

PropertyValueReference
Molecular Formula C₈H₇ClN₂S[4]
Molecular Weight 198.67 g/mol [4]
CAS Number 65373-18-4[4]
IUPAC Name This compound[4]

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through several established methods. A common and effective approach is the oxidative cyclization of N-arylthioureas.[5] The following protocol outlines a general and adaptable method for the synthesis of this compound from the corresponding aniline.

Protocol: Synthesis via Oxidative Cyclization of N-(5-chloro-4-methylphenyl)thiourea

This two-step protocol first involves the formation of the N-arylthiourea intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of N-(5-chloro-4-methylphenyl)thiourea

  • Reagents and Materials:

    • 5-Chloro-4-methylaniline

    • Ammonium thiocyanate

    • Hydrochloric acid

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 5-chloro-4-methylaniline in ethanol.

    • Add a solution of 1.1 equivalents of ammonium thiocyanate in water to the aniline solution.

    • Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(5-chloro-4-methylphenyl)thiourea.

Step 2: Oxidative Cyclization to this compound

  • Reagents and Materials:

    • N-(5-chloro-4-methylphenyl)thiourea

    • Bromine

    • Chloroform or Acetic Acid

    • Sodium bicarbonate solution

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the N-(5-chloro-4-methylphenyl)thiourea (1 equivalent) in chloroform or glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the evolution of gas ceases and the solution is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization Aniline 5-Chloro-4-methylaniline Thiourea N-(5-chloro-4-methylphenyl)thiourea Aniline->Thiourea HCl, Reflux AmmoniumThiocyanate NH4SCN AmmoniumThiocyanate->Thiourea Thiourea_ref N-(5-chloro-4-methylphenyl)thiourea Product 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine Thiourea_ref->Product Chloroform or Acetic Acid Bromine Br2 Bromine->Product

Figure 1: General synthetic workflow for this compound.

Proposed Medicinal Chemistry Applications and Rationale

Based on the extensive literature on analogous 2-aminobenzothiazoles, we propose the following high-potential applications for this compound as a key building block in drug discovery.

Anticancer Agents

Rationale: The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and targeting of tumor-associated myeloid cells.[6] The substitution pattern of this compound is particularly interesting. The 4-methyl group is analogous to the substitution in 2-amino-4-methylbenzothiazole, a known intermediate in the synthesis of agrochemical fungicides, indicating the potential for this position to influence biological activity.[7] Furthermore, chloro-substituted benzothiazoles have demonstrated significant biological activities.[5]

Proposed Workflow:

G Start This compound Library Combinatorial Library Synthesis (e.g., amide coupling, Suzuki coupling) Start->Library Screening In Vitro Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) Library->Screening Hit Hit Identification (Compounds with significant GI50 values) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead InVivo In Vivo Efficacy Studies (Xenograft models) Lead->InVivo

Figure 2: Proposed workflow for the development of anticancer agents.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of the synthesized this compound derivatives in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations for testing.

  • MTT Assay:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration required to inhibit cell growth by 50%) for each compound.

Antimicrobial Agents

Rationale: The benzothiazole nucleus is present in numerous compounds with potent antimicrobial and antifungal activities.[3][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. 2-Amino-5-chlorobenzothiazole derivatives have been specifically synthesized and evaluated for their antifungal properties.[8] Therefore, it is plausible that derivatives of this compound could exhibit significant antimicrobial effects.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for antibacterial testing; Candida albicans, Aspergillus niger for antifungal testing) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique substitution pattern offers the potential for the development of novel therapeutic agents with improved efficacy and selectivity. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound in the discovery of new anticancer and antimicrobial drugs. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing molecule.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (URL: [Link])

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. (URL: [Link])

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. (URL: [Link])

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. (URL: [Link])

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. (URL: [Link])

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  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Semantic Scholar. (URL: [Link])

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Investigating the Biological Potential of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for exploring the biological activities of the novel compound, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. As a member of the benzothiazole family—a class of heterocyclic compounds renowned for a wide spectrum of pharmacological properties—this specific derivative holds considerable promise for investigation in various therapeutic areas.[1][2][3][4][5][6][7] This document serves as a detailed resource, offering both theoretical insights and practical, step-by-step protocols to empower researchers in their evaluation of this compound.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with demonstrated antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[1][2][7][8] The unique substitution pattern of a chloro group at position 5, a methyl group at position 4, and an amine group at position 2 on the benzothiazole ring of the title compound suggests the potential for novel biological effects and mechanisms of action. These substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]

These application notes are designed to be a dynamic resource, guiding the user from initial screening to more in-depth mechanistic studies.

Part 1: Application Notes - Potential Biological Activities

Based on the extensive research into benzothiazole derivatives, this compound is a prime candidate for investigation in the following areas:

Antimicrobial Activity

Benzothiazole derivatives have a well-documented history of potent antibacterial and antifungal properties.[1][2][3][4][9] The proposed mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase, or disruption of the microbial cell membrane.[2][4] The presence of the chloro and methyl groups on the benzene ring of this compound may enhance its lipophilicity, potentially facilitating its penetration into microbial cells and interaction with intracellular targets.

Potential applications for investigation include:

  • Broad-spectrum antibacterial agent: Screening against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][3]

  • Antifungal agent: Evaluation against clinically relevant fungal strains such as Candida albicans and Aspergillus niger.[2][3]

  • Agent against drug-resistant microbes: Testing against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains is a critical area of investigation.

Antitumor Activity

A significant number of novel benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][10] Some substituted 2-aminophenyl benzothiazoles have shown selective and potent inhibition of human ovarian carcinoma cell lines. The mechanisms underlying their antitumor activity are diverse and can include the induction of apoptosis, inhibition of protein kinases, and interaction with the aryl hydrocarbon receptor (AhR).[8]

Key research avenues to explore:

  • Cytotoxicity screening: Initial evaluation of the compound's ability to inhibit the growth of a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia).[8]

  • Apoptosis induction studies: Investigating the ability of the compound to trigger programmed cell death in cancer cells.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the compound in cancer cells.

Anti-inflammatory Activity

Certain benzothiazole derivatives have exhibited significant anti-inflammatory properties.[5][7] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The structural features of this compound warrant an investigation into its potential to mitigate inflammatory responses.

Suggested areas of investigation:

  • Inhibition of inflammatory enzymes: Assessing the compound's ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Modulation of cytokine production: Evaluating the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial biological evaluation of this compound.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Analysis: The results should be recorded as the MIC value in µg/mL. A lower MIC value indicates greater antibacterial activity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a common method for screening potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Part 3: Visualizations

General Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanistic Studies Compound 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Stock Stock Solution (e.g., in DMSO) Compound->Stock Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Stock->Antimicrobial Antitumor Antitumor Assay (e.g., MTT Assay) Stock->Antitumor MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Antitumor->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis Enzyme Enzyme Inhibition Assays IC50->Enzyme

Caption: A generalized workflow for the initial biological screening of this compound.

Potential Signaling Pathway for Antitumor Activity

G Compound 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Cell Cancer Cell Compound->Cell Receptor Molecular Target (e.g., Kinase, AhR) Compound->Receptor Binding/Inhibition Pathway Downstream Signaling Cascade Receptor->Pathway Modulation Apoptosis Apoptosis Pathway->Apoptosis Growth Cell Growth Inhibition Pathway->Growth

Caption: A hypothetical signaling pathway illustrating the potential antitumor mechanism of action.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. Available at: [Link]

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  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. FULIR. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI. Available at: [Link]

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Application Notes and Protocols for the Investigation of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This document provides a comprehensive guide for the investigation of a specific derivative, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, in the context of cancer research. While specific data for this compound is emerging, this guide leverages established knowledge of closely related 2-aminobenzothiazole analogs to propose a rational investigative framework.[2][4][5] We present detailed protocols for the initial characterization of its anticancer properties, including cell viability assays, cell cycle analysis, apoptosis induction, and kinase inhibition assays. These methodologies are designed to be self-validating and provide a robust foundation for researchers to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: The Promise of 2-Aminobenzothiazoles in Oncology

The 2-aminobenzothiazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects.[3] The versatility of this heterocyclic system allows for substitutions that can fine-tune its interaction with various molecular targets within cancer cells.[2] Research has shown that derivatives of 2-aminobenzothiazole can exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases crucial for tumor growth and survival, the induction of programmed cell death (apoptosis), and the disruption of cell cycle progression.[5][6][7]

Notably, substituted benzothiazoles have been investigated as inhibitors of key oncogenic kinases like VEGFR-2, BRAF, and the c-Src/Abl tyrosine kinases.[5][8] The presence of halogen and methyl groups on the benzothiazole ring, as in the case of this compound, has been shown in related analogs to influence their metabolic stability and cytotoxic potency.[2]

This guide, therefore, serves as a foundational resource for the systematic evaluation of this compound as a potential novel anticancer agent.

Proposed Mechanism of Action and Investigative Workflow

Based on the known activities of structurally similar benzothiazoles, it is hypothesized that this compound may function as a protein kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival. A logical workflow for investigating this compound is outlined below.

investigative_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis & Purification of This compound cell_viability Cell Viability Screening (e.g., MTT, CellTiter-Glo) synthesis->cell_viability ic50 IC50 Determination in a Panel of Cancer Cell Lines cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle kinase Kinase Inhibition Assay (Biochemical or Cellular) mechanism->kinase xenograft Xenograft Models apoptosis->xenograft cell_cycle->xenograft kinase->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Figure 1: A rational experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are presented as a starting point for the investigation of this compound. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control (DMSO)-100
This compound0.195.2 ± 4.1
178.5 ± 5.3
1045.1 ± 3.8
5015.7 ± 2.9
1005.2 ± 1.5
Table 1: Representative data for a cell viability assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.[9][10]

Materials:

  • Cancer cells treated with the compound as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.[9]

  • Add Annexin V-FITC and PI solution to the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Analyze the cells by flow cytometry within one hour.[9]

    • Live cells: Annexin V-negative and PI-negative.[9]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO)94.1 ± 2.53.2 ± 0.82.7 ± 0.6
This compound (IC50)55.3 ± 4.128.9 ± 3.515.8 ± 2.9
Table 2: Representative data for apoptosis analysis.
Protocol 3: Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.[9][11]

Materials:

  • Cancer cells treated with the compound.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.[9]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

cell_cycle_workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze data Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->data

Figure 2: Workflow for cell cycle analysis using flow cytometry.

Protocol 4: In Vitro Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the compound on a specific kinase.[12][13][14][15]

Materials:

  • Recombinant active kinase (e.g., VEGFR-2, BRAF).

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • This compound.

  • ADP-Glo™ Kinase Assay Kit or similar.

  • Luminometer.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add serial dilutions of this compound or a known inhibitor (positive control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit, which correlates with kinase activity.[15]

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Hypothetical Signaling Pathway

Many benzothiazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) that are upstream of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[5] Inhibition of this pathway can lead to decreased cell proliferation and survival.

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Inhibitor->RTK Inhibitor->RAF

Figure 3: A hypothetical signaling pathway potentially targeted by this compound.

Concluding Remarks

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and kinase activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided methodologies are based on established and validated techniques in the field of cancer drug discovery, ensuring a high degree of scientific integrity. Further studies, including in vivo xenograft models, will be necessary to fully elucidate the compound's efficacy and safety profile.

References

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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
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Application Notes and Protocols for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These heterocyclic entities, comprising a benzene ring fused to a thiazole ring, have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The growing crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can effectively combat pathogenic bacteria and fungi.[4] Within this context, substituted benzothiazoles, such as 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, represent a promising avenue for the development of new anti-infective agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial applications of this compound. It provides a foundational understanding of the compound, detailed protocols for assessing its antimicrobial efficacy, and insights into elucidating its potential mechanism of action.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 65373-18-4[5]
Molecular Formula C₈H₇ClN₂S[5]
Molecular Weight 198.67 g/mol [5]
Appearance Typically a powder or solid[6]
Structure-Activity Relationship Insights

While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the broader family of benzothiazole derivatives offers valuable structure-activity relationship (SAR) insights. The presence of a halogen, particularly a chloro group, on the benzothiazole ring has been shown to enhance antibacterial activity in several studies.[7] This suggests that the 5-chloro substitution in the target compound may contribute favorably to its antimicrobial potential.

Safety and Handling Precautions

As a research chemical, this compound should be handled with appropriate safety measures in a laboratory setting.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are standardized methods for determining the antimicrobial activity of a test compound. It is recommended to use reference strains of bacteria and fungi for initial screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of This compound in DMSO E Perform serial two-fold dilutions of the compound stock solution across the plate A->E B Culture microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth C Adjust microbial suspension to 0.5 McFarland standard B->C F Inoculate each well with the standardized microbial suspension C->F D Dispense 100 µL of broth into all wells of a 96-well microtiter plate D->E E->F G Include positive (microbe only) and negative (broth only) controls F->G H Incubate plates at 37°C for 16-20 hours G->H I Visually inspect for turbidity or read absorbance to determine growth H->I J MIC is the lowest concentration with no visible growth I->J AgarWell_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare and sterilize agar plates (e.g., Mueller-Hinton Agar) D Inoculate the entire surface of the agar plate with the microbial suspension A->D B Prepare standardized microbial inoculum (0.5 McFarland) B->D C Prepare solutions of the test compound at desired concentrations F Add a fixed volume (e.g., 100 µL) of the compound solution to each well C->F E Aseptically create wells (6-8 mm diameter) in the agar D->E E->F G Include a negative control (solvent only) and a positive control (standard antibiotic) F->G H Incubate plates at 37°C for 18-24 hours G->H I Measure the diameter of the zone of inhibition around each well H->I MoA_Pathway cluster_targets Potential Cellular Targets Compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition of DNA replication DHFR Dihydrofolate Reductase Compound->DHFR Disruption of folic acid synthesis Cell_Wall Cell Wall Synthesis (e.g., MurB) Compound->Cell_Wall Inhibition of peptidoglycan formation Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Membrane depolarization

Caption: Potential antimicrobial mechanisms of action for benzothiazole derivatives.

Further experimental studies to elucidate the specific mechanism of this compound could include:

  • DNA Gyrase Inhibition Assays: To determine if the compound interferes with bacterial DNA replication.

  • Cell Membrane Permeability Assays: Using fluorescent dyes to assess damage to the bacterial cell membrane.

  • In Silico Molecular Docking: To predict the binding affinity of the compound to known antimicrobial targets.

Conclusion and Future Directions

This compound, as a member of the pharmacologically significant benzothiazole family, holds considerable potential as a lead compound in antimicrobial drug discovery. The presence of the chloro- and methyl- substituents on the benzothiazole ring provides a unique chemical entity worthy of thorough investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its antibacterial and antifungal properties. Further studies should focus on generating specific MIC data against a broad panel of clinical isolates, including resistant strains, and on elucidating its precise mechanism of action. Such data will be invaluable for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bhusari, K.P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry.
  • KEIM. Safety data sheet. [Link]

  • Patel, P. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of advanced pharmaceutical technology & research, 3(3), 184–190. [Link]

  • Kaur, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(8), 1431-1461. [Link]

  • MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

  • Stankova, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4055. [Link]

  • Grafiati. Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities'. [Link]

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Application Notes and Protocols for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This scaffold is recognized for its role in the development of agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The versatility of the 2-aminobenzothiazole ring system, which allows for substitutions at various positions, enables the fine-tuning of its pharmacological profile, making it a focal point in the design and discovery of novel therapeutic agents.[2]

This document provides detailed application notes and experimental protocols for a specific derivative, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine . While this particular compound is not extensively characterized in the public domain, its structural features suggest significant potential for investigation, particularly as a kinase inhibitor and an antimicrobial agent, based on the well-documented activities of its chemical relatives. These protocols are designed to guide researchers in the synthesis and evaluation of this compound, fostering further exploration of its therapeutic promise.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂SPubChem CID: 1180481
Molecular Weight 198.67 g/mol PubChem CID: 1180481
IUPAC Name This compoundPubChem CID: 1180481
CAS Number 65373-18-4PubChem CID: 1180481

Synthesis Protocol: A Modern Adaptation of the Hugerschoff Reaction

The classical approach to synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[1][4] The following protocol is a plausible and detailed method for the synthesis of this compound, starting from the commercially available 4-chloro-3-methylaniline.

Diagram of the Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Formation of Arylthiourea cluster_1 Step 2: Oxidative Cyclization 4-chloro-3-methylaniline 4-chloro-3-methylaniline Arylthiourea_intermediate 1-(4-Chloro-3-methylphenyl)thiourea 4-chloro-3-methylaniline->Arylthiourea_intermediate + Ammonium thiocyanate, HCl Ammonium_thiocyanate Ammonium_thiocyanate HCl HCl Arylthiourea_intermediate_2 1-(4-Chloro-3-methylphenyl)thiourea Final_Product This compound Arylthiourea_intermediate_2->Final_Product + Bromine, Acetic Acid Bromine Bromine Acetic_acid Acetic_acid

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 4-chloro-3-methylaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Bromine

  • Glacial Acetic Acid

  • Rectified Spirit (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

  • Formation of 1-(4-Chloro-3-methylphenyl)thiourea:

    • In a round-bottom flask, dissolve 0.02 mol of 4-chloro-3-methylaniline and 0.02 mol of ammonium thiocyanate in ethanol.

    • Add 2 mL of concentrated hydrochloric acid to the mixture.

    • This step forms the substituted 1-phenylthiourea in situ.[5]

  • Oxidative Cyclization:

    • To the solution from Step 1, slowly add a solution of 0.05 mol of bromine in glacial acetic acid.

    • Reflux the reaction mixture for 1 hour.

    • After refluxing, cool the mixture in an ice-water bath.

  • Isolation and Purification:

    • A precipitate of this compound hydrobromide will form.

    • Filter the precipitate and wash it thoroughly with cold water.

    • To obtain the free base, the crude product can be neutralized with a suitable base like ammonium hydroxide.

    • Recrystallize the crude product from rectified spirit to obtain the purified this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best yield and purity.

Application I: Kinase Inhibitor Screening

The 2-aminobenzothiazole scaffold is a key component of several kinase inhibitors.[6] Derivatives have shown inhibitory activity against a range of kinases, including PI3Kγ and Rho kinases (ROCKs).[2][7][8] Therefore, this compound is a promising candidate for screening against a panel of kinases implicated in cancer and other diseases.

Diagram of a General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow Compound 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine Kinase_Assay In Vitro Kinase Inhibition Assay Compound->Kinase_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Compound->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for screening kinase inhibitory activity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

This protocol outlines a general procedure for determining the direct inhibitory effect of the compound on a specific kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound dissolved in DMSO

  • Assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

    • Prepare the kinase reaction mixture containing the target kinase, its specific substrate, and ATP in the assay buffer.

  • Kinase Reaction:

    • Add the diluted compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

    • Include controls: a "no kinase" control and a "DMSO only" (vehicle) control.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay for Cytotoxicity

This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted kinase.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][7]

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting cell viability against compound concentration.

Application II: Antimicrobial Agent Screening

Benzothiazole derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[5][10][11] The following protocols can be used to evaluate the antimicrobial potential of this compound.

Diagram of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Compound 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Compound->Disk_Diffusion MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Quantitative Analysis) Disk_Diffusion->MIC_Determination Active Compounds MBC_MFC_Determination Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Determination->MBC_MFC_Determination Results Antimicrobial Profile MIC_Determination->Results MBC_MFC_Determination->Results

Caption: Workflow for antimicrobial activity screening.

Protocol 3: Disk Diffusion Assay

This is a qualitative method to screen for antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)[11]

  • Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile paper disks

  • This compound solution of a known concentration

  • Positive control (standard antibiotic/antifungal) and negative control (solvent) disks

Procedure:

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate.

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the test compound solution.

    • Place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Serial dilutions of this compound

  • 96-well microtiter plates

Procedure:

  • Preparation of Dilutions:

    • Perform a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of 2-aminobenzothiazoles. The protocols detailed in this guide provide a robust framework for its synthesis and for the systematic evaluation of its potential as a kinase inhibitor and an antimicrobial agent. It is our hope that these application notes will serve as a valuable resource for researchers in the field of drug discovery and development, catalyzing further investigation into the therapeutic potential of this and related compounds.

References

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Bhusari, K. P., et al. (2008).
  • Hassan, A. A., et al. (2022).
  • Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry.
  • Singh, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
  • Kryzhanovskaya, E. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.
  • Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • Mishra, R., et al. (2009). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
  • Al-Zahrani, F. M., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances.
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Zarganes-Tzitzikas, T., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Nanjwade, B. K., et al. (2009). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity.
  • Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules.
  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design. BenchChem.
  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Sorensen, E. B., et al. (2018).

Sources

Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a key intermediate in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthetic pathway, experimental procedures, and characterization of the target molecule.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] this compound, with its specific substitution pattern, presents a valuable building block for the development of novel therapeutic agents and functional materials. This guide details a robust and reproducible two-step synthesis commencing from the readily available precursor, 3-chloro-2-methylaniline. The synthetic strategy involves the formation of an N-arylthiourea intermediate, followed by an electrophilic cyclization to construct the benzothiazole ring system.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of N-(3-chloro-2-methylphenyl)thiourea. This initial step involves the reaction of 3-chloro-2-methylaniline with a thiocyanate salt in the presence of an acid to generate the corresponding arylthiourea derivative.

  • Step 2: Oxidative Cyclization to this compound. The synthesized N-(3-chloro-2-methylphenyl)thiourea undergoes an intramolecular electrophilic cyclization, commonly known as the Hugerschoff reaction, to yield the target 2-aminobenzothiazole.[2][3] This reaction is typically mediated by an electrophilic bromine source.

The overall reaction scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization (Hugerschoff Reaction) 3-chloro-2-methylaniline 3-Chloro-2-methylaniline Reagents_1 NH4SCN, HCl 3-chloro-2-methylaniline->Reagents_1 Thiourea N-(3-chloro-2-methylphenyl)thiourea Reagents_1->Thiourea Reagents_2 Br2, Acetic Acid Thiourea->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of N-(3-chloro-2-methylphenyl)thiourea

This protocol is adapted from established methods for the synthesis of arylthioureas from anilines.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-2-methylaniline141.6010.0 g0.0706
Ammonium thiocyanate76.126.28 g0.0825
Concentrated Hydrochloric Acid36.467.0 mL~0.084
Deionized Water18.02100 mL-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-2-methylaniline (10.0 g, 0.0706 mol) and deionized water (50 mL).

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (7.0 mL) to the mixture. A precipitate of the aniline hydrochloride salt may form.

  • Addition of Thiocyanate: Add ammonium thiocyanate (6.28 g, 0.0825 mol) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold deionized water (2 x 25 mL) to remove any unreacted salts.

  • Purification: Recrystallize the crude N-(3-chloro-2-methylphenyl)thiourea from a suitable solvent system, such as aqueous ethanol, to obtain a purified solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of this compound

This protocol utilizes the Hugerschoff reaction, a classic and effective method for the synthesis of 2-aminobenzothiazoles from arylthioureas.[2][6] The use of molecular bromine requires caution due to its hazardous nature.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-chloro-2-methylphenyl)thiourea200.695.0 g0.0249
Glacial Acetic Acid60.0550 mL-
Bromine159.811.3 mL (4.0 g)0.0250
Sodium bisulfite solution (10%)-As needed-
Saturated sodium bicarbonate solution-As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a base solution), dissolve N-(3-chloro-2-methylphenyl)thiourea (5.0 g, 0.0249 mol) in glacial acetic acid (50 mL).

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.3 mL, 0.0250 mol) in glacial acetic acid (10 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Quenching Excess Bromine: If the solution has a persistent yellow or orange color due to excess bromine, add a 10% sodium bisulfite solution dropwise until the color disappears.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO2).

  • Isolation of Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 60-70 °C.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point range.

  • FTIR Spectroscopy: To identify characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling bromine and hydrochloric acid.

  • Bromine Handling: Bromine is highly corrosive, toxic, and volatile. Handle with extreme care. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Thiourea Synthesis cluster_step2 Step 2: Benzothiazole Formation A Mix 3-chloro-2-methylaniline, H2O, and HCl B Add NH4SCN A->B C Reflux for 4-6 hours B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize and Dry E->F G Dissolve Thiourea in Acetic Acid F->G Proceed with Purified Thiourea H Add Bromine Solution Dropwise at <10°C G->H I Stir at Room Temperature for 12-16 hours H->I J Pour into Ice Water I->J K Quench and Neutralize J->K L Filter, Wash, and Recrystallize K->L M Dry the Final Product L->M

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided reaction scheme, tables, and workflow diagrams are designed to facilitate a clear understanding and successful execution of the synthesis.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Link

  • Preparation of 2-aminobenzothiazoles. Google Patents. Link

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health. Link

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ACS Publications. Link

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate. Link

  • Hugerschoff synthesis of 2-aminobenzothiazole from 1,... ResearchGate. Link

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. Link

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Link

  • Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. Link

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Link

  • Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. ChemRxiv. Link

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Link

  • This compound. SpectraBase. Link

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Link

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. National Institutes of Health. Link

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Link

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. MDPI. Link

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Institutes of Health. Link

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. Link

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Link

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Link

  • BJOC - Search Results. Beilstein Journals. Link

  • Study of Electrophilic Cyclization Reactions Triggered by Diaryliodonium Salts. Semantic Scholar. Link

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This compound is a significant heterocyclic intermediate in the synthesis of pharmacologically active molecules.[1] The method presented herein utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a dilute acid, ensuring optimal separation and peak symmetry. We provide a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, system suitability criteria, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended to serve as a practical guide for researchers in quality control, process development, and pharmaceutical research to ensure the accurate and precise quantification of this key synthetic building block.

Scientific Principles and Method Rationale

The successful chromatographic separation of this compound hinges on a fundamental understanding of its physicochemical properties. The molecule possesses a LogP value indicative of moderate lipophilicity and a basic amine group, making it an ideal candidate for reversed-phase HPLC.

Causality Behind Experimental Choices:

  • Chromatographic Mode (Reversed-Phase): The analyte is a non-polar to moderately polar organic compound, making reversed-phase chromatography the most effective separation mode. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for retention based on hydrophobic interactions.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The 5 µm particle size provides a balance between high resolution and moderate backpressure.

  • Mobile Phase Composition:

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

    • Aqueous Component (Acidified Water): The presence of a primary amine group in the analyte can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[4] To mitigate this, the aqueous portion of the mobile phase is acidified with 0.1% phosphoric acid.[5] This maintains a pH well below the pKa of the amine, ensuring it remains in its protonated (ionic) form, which minimizes undesirable secondary interactions and results in sharp, symmetrical peaks.

  • Detection Wavelength (250 nm): Benzothiazole and its derivatives are known to possess a strong chromophore, making UV detection highly suitable.[5] A detection wavelength of 250 nm is selected to provide high sensitivity for the analyte, based on the characteristic UV absorbance of the benzothiazole scaffold.

The logical flow for developing this method is illustrated below.

MethodDevelopment Analyte Analyte Characterization (this compound) - Aromatic Amine - Moderate Polarity Mode_Selection Mode Selection: Reversed-Phase HPLC Analyte->Mode_Selection Column_Selection Column Selection: C18 (4.6 x 150 mm, 5 µm) (Good retention for aromatics) Mode_Selection->Column_Selection Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase Acidification Acidic Modifier: 0.1% Phosphoric Acid (Protonates amine, prevents tailing) Mobile_Phase->Acidification Organic Organic Modifier: Acetonitrile (Elution strength, low UV cutoff) Mobile_Phase->Organic Detection Detector Selection: UV Detection at 250 nm (Benzothiazole Chromophore) Acidification->Detection Organic->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation

Caption: Logic diagram for HPLC method development.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, 85%)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 250 nm
Run Time 10 minutes
Preparation of Solutions
  • 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase):

    • Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

    • Bring the flask to volume with HPLC-grade water and mix again.

  • Mobile Phase (Acetonitrile:Water, 50:50):

    • Combine 500 mL of Acetonitrile and 500 mL of 0.1% Phosphoric Acid in Water in a suitable solvent reservoir.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (Target Concentration 100 µg/mL):

    • Accurately weigh an appropriate amount of the sample to be analyzed.

    • Quantitatively transfer it to a volumetric flask and dilute with the mobile phase to achieve a final nominal concentration of 100 µg/mL.

Experimental Protocols and Workflow

The overall analytical workflow is depicted in the diagram below, from initial preparation to final data analysis.

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (ACN:0.1% H3PO4) Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution (100 µg/mL) SST Perform System Suitability Test (SST) Prep_Std->SST Prep_Sample Prepare Sample Solution (100 µg/mL) Inject Inject Standards & Samples Prep_Sample->Inject Equilibrate->SST SST->Inject If SST Passes Integrate Integrate Peak Areas Inject->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: General experimental workflow for HPLC analysis.

Protocol 1: System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Stock Solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria defined in Table 2. The system is deemed ready for analysis only if all criteria are met.

Protocol 2: Quantitative Analysis
  • Ensure the system has passed the System Suitability Test.

  • Inject a blank (mobile phase) to confirm the absence of interfering peaks at the retention time of the analyte.

  • Inject the Standard Stock Solution.

  • Inject the prepared Sample Solution. For higher precision, injections can be bracketed with standard injections (e.g., Std-Spl-Spl-Spl-Std).

  • Record the peak area from the resulting chromatograms.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Method Validation Framework

To be considered reliable, the analytical method must be validated to demonstrate its fitness for purpose.[6] Validation should be performed according to the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[7][8]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.99.To ensure the signal measured is unequivocally from the analyte.[3]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between concentration and detector response.
Range 80% to 120% of the nominal test concentration (e.g., 80-120 µg/mL).[2]The interval providing suitable accuracy, precision, and linearity.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80, 100, 120 µg/mL).To assess the closeness of the test results to the true value.[3]
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.To measure the method's consistency under various conditions.[7]
Robustness RSD ≤ 2.0% after minor deliberate changes (e.g., Flow Rate ±0.1 mL/min, Temp ±2°C).To evaluate the method's capacity to remain unaffected by small variations in parameters.
System Suitability Tailing Factor (T) ≤ 1.5. Theoretical Plates (N) > 2000. RSD of peak areas (n=5) ≤ 2.0%.To verify the performance of the complete analytical system.[5]

Conclusion

The RP-HPLC method presented in this application note is simple, rapid, and robust for the quantitative analysis of this compound. The use of a standard C18 column and an isocratic mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. The rationale provided for each parameter choice and the included validation framework ensure that the method can be implemented with confidence, providing accurate and reliable data critical for researchers and drug development professionals.

References

  • Del Tredici, A. L., et al. (2011). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 34(8), 645-657. Available at: [Link]

  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • University of Helsinki. (2014). Chromatographic Determination of Amines in Food Samples. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2009). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 5-chloro-1,3-benzothiazol-2-amine. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

Sources

NMR characterization of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (NMR) characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental spectra for this specific molecule, this note leverages foundational NMR principles and comparative analysis with structurally analogous compounds to present a robust framework for its structural verification. We provide detailed, field-proven protocols for sample preparation and data acquisition, alongside a thorough, predictive analysis of the anticipated ¹H and ¹³C NMR spectra. This guide is designed to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the structure of this important benzothiazole derivative.

Introduction and Significance

This compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate and unambiguous structural characterization is a critical, non-negotiable step in the synthesis and development of novel therapeutic agents.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This application note presents a predictive guide and a practical protocol for the complete ¹H and ¹³C .

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme for the carbon and proton atoms of this compound is essential. The structure is presented below.

Caption: IUPAC numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

The prediction of NMR chemical shifts is grounded in understanding how the electronic environment of a nucleus, influenced by substituent effects, modulates its resonance frequency.[4] For aromatic systems, these effects are a combination of induction and resonance (mesomerism).[5]

  • Amino Group (-NH₂): An electron-donating group (EDG) that increases electron density at the ortho and para positions, causing upfield shifts (shielding) of the corresponding nuclei.[6]

  • Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. Its overall effect can be complex, but it generally deshields adjacent nuclei.

  • Methyl Group (-CH₃): A weak electron-donating group that causes minor shielding.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display four distinct signals: two doublets in the aromatic region, a singlet for the methyl group, and a broad singlet for the amine protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Proton~ 7.30 - 7.50Doublet (d)1HH-7H-7 is ortho to the electron-donating sulfur atom but meta to the withdrawing chloro group. Its chemical shift is expected to be slightly downfield compared to unsubstituted 2-aminobenzothiazole.[7]
Aromatic Proton~ 7.10 - 7.30Doublet (d)1HH-6H-6 is ortho to the chloro group, which is expected to cause a downfield shift. However, it is also para to the sulfur atom, which provides some shielding. The two aromatic protons, H-6 and H-7, will exhibit ortho-coupling with an expected J-value of ~8-9 Hz.
Methyl Protons~ 2.30 - 2.50Singlet (s)3H-CH₃The methyl group is attached to an aromatic ring and is expected to resonate in this typical range. Data for 2-amino-4-methylbenzothiazole shows a methyl signal around 2.50 ppm.[8]
Amine Protons~ 5.0 - 7.5 (Solvent Dependent)Broad Singlet (br s)2H-NH₂The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[9] In a solvent like DMSO-d₆, this signal is often well-defined.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms and substituents.[10][11]

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Thiazole Carbon~ 165 - 170C-2This carbon is bonded to two nitrogen atoms and a sulfur atom, resulting in significant deshielding. This is a characteristic chemical shift for the C-2 carbon in 2-aminobenzothiazoles.[3]
Quaternary Carbon~ 148 - 152C-7aFused aromatic carbon adjacent to the pyrrole-like nitrogen (N1).
Quaternary Carbon~ 130 - 135C-3aFused aromatic carbon adjacent to the sulfur atom.
Quaternary Carbon~ 128 - 133C-5This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift (deshielding).
Quaternary Carbon~ 125 - 130C-4This carbon is attached to the methyl group.
Aromatic CH~ 122 - 126C-6Aromatic methine carbon.
Aromatic CH~ 120 - 124C-7Aromatic methine carbon.
Methyl Carbon~ 15 - 20-CH₃The aliphatic methyl carbon is highly shielded and appears far upfield.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for many heterocyclic compounds and slows the exchange rate of N-H protons, often resulting in sharper signals for the amine group.[12] Chloroform-d (CDCl₃) is another common alternative.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes and glassware

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (often pre-added to commercial deuterated solvents)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified solid sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the sample is fully dissolved. Ensure no solid particles remain.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube.

  • Sealing: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The following diagram and protocol outline the standard workflow for acquiring ¹H and ¹³C NMR spectra.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) insert Insert Sample into Spectrometer prep->insert 1 lock Lock on Solvent Deuterium Signal insert->lock 2 shim Shim Magnetic Field (Optimize Homogeneity) lock->shim 3 acquire_H1 Acquire ¹H Spectrum (e.g., 16 scans) shim->acquire_H1 4a acquire_C13 Acquire ¹³C Spectrum (e.g., 1024+ scans) shim->acquire_C13 4b process Data Processing (FT, Phase/Baseline Correction) acquire_H1->process 5a acquire_C13->process 5b analyze Spectral Analysis & Assignment process->analyze 6

Caption: Standard workflow for NMR data acquisition and analysis.

Acquisition Parameters (Example on a 400 MHz Spectrometer):

  • ¹H NMR Spectroscopy:

    • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquisition: Use a standard one-pulse sequence.

      • Spectral Width: 0 - 12 ppm.

      • Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or internal TMS at 0.00 ppm.[13]

  • ¹³C NMR Spectroscopy:

    • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 0 - 200 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required for adequate signal intensity.

      • Relaxation Delay (d1): 2 seconds.

    • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[14]

Structural Verification with 2D NMR

To provide definitive and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A cross-peak between the signals at ~7.3 ppm and ~7.1 ppm would confirm their spatial proximity and assign them as the coupled H-6/H-7 pair on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signals to their corresponding carbon signals: H-6 to C-6, H-7 to C-7, and the methyl protons to the methyl carbon.

Conclusion

This application note provides a robust, scientifically-grounded framework for the . By combining detailed experimental protocols with a predictive analysis based on established NMR principles and data from analogous structures, researchers can confidently verify the identity and purity of this key heterocyclic compound. The application of 1D and 2D NMR techniques as outlined herein constitutes a complete and self-validating system for structural elucidation, ensuring the integrity of subsequent research and development efforts.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.

  • BenchChem. Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.

  • Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry, Supplementary Material.

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025).

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021).

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

  • PubChem. 2-Amino-4-methylbenzothiazole.

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.

  • ChemicalBook. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum.

  • ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

  • ChemicalBook. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum.

  • Sakarya, H. C., et al. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314-S1319.

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017).

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010).

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020).

  • ChemicalBook. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum.

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives.... (2024).

  • ResearchGate. 2-Amino-4-methylbenzothiazole. (2007).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields and purity.

Overview of the Core Synthesis

The most common and reliable method for synthesizing 2-aminobenzothiazoles, including the target compound this compound, is the oxidative cyclization of an arylthiourea intermediate. This process begins with the reaction of the corresponding substituted aniline—in this case, 4-chloro-3-methylaniline—with a thiocyanate salt, followed by in-situ cyclization induced by an oxidizing agent like bromine or sulfuryl chloride.[1][2][3]

The overall reaction pathway is a robust and well-documented method, but achieving high yield and purity requires careful control over several critical parameters.[4]

Synthesis_Workflow cluster_reagents A 4-chloro-3-methylaniline B N-(4-chloro-3-methylphenyl)thiourea (Intermediate) A->B Step 1: Thiourea Formation C This compound (Final Product) B->C Step 2: Oxidative Cyclization reagent1 + KSCN or NaSCN (in Glacial Acetic Acid) reagent2 + Bromine (Br2) or Sulfuryl Chloride (SO2Cl2)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Very Low or No Yield of the Final Product

Q: My reaction has resulted in a very low yield, or I've failed to isolate any product. What are the most likely causes and how can I fix this?

A: Low or no yield is a common frustration that can typically be traced back to one of three areas: starting material quality, inefficient intermediate formation, or failed cyclization.

  • Cause A: Purity of Starting Aniline: 4-chloro-3-methylaniline, like many anilines, is susceptible to air oxidation, which can lead to colored impurities and byproducts that interfere with the reaction.

    • Solution: Ensure the purity of your starting aniline. If it is discolored (yellow to brown), consider purifying it by distillation or recrystallization before use. Using a freshly opened bottle is highly advisable.[5]

  • Cause B: Inefficient Thiourea Formation: The initial reaction between the aniline and thiocyanate salt to form the N-(4-chloro-3-methylphenyl)thiourea intermediate is a critical foundation for the entire synthesis. If this step is incomplete, the subsequent cyclization will naturally result in a low yield.

    • Solution: Allow sufficient time for the thiourea formation before adding the cyclizing agent. This typically involves stirring the aniline and thiocyanate salt (e.g., NaSCN or KSCN) in a solvent like glacial acetic acid or chlorobenzene for several hours at a moderately elevated temperature (e.g., 100°C).[4][6] Monitoring this step via Thin Layer Chromatography (TLC) is recommended.

  • Cause C: Improper Temperature Control During Cyclization: The oxidative cyclization step is highly exothermic. Uncontrolled addition of a strong oxidizing agent like bromine or sulfuryl chloride can raise the temperature dramatically, leading to the formation of intractable tars and degradation of the desired product.

    • Solution: Maintain strict temperature control. Cool the reaction vessel containing the thiourea intermediate in an ice bath to below 15°C before the dropwise addition of the cyclizing agent. Ensure the temperature does not exceed a set point (e.g., 50°C) during the addition and subsequent stirring period.[4]

  • Cause D: Hydrolysis of Cyclizing Agent: Reagents like sulfuryl chloride (SO₂Cl₂) are highly sensitive to moisture. Contamination with water will lead to its decomposition, rendering it ineffective for the cyclization.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. Use a fresh, high-quality bottle of the cyclizing agent.

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 Is the starting aniline (4-chloro-3-methylaniline) pure? Start->Q1 A1_No Purify aniline by distillation or recrystallization Q1->A1_No No Q2 Was sufficient time allowed for thiourea formation? Q1->Q2 Yes A1_Yes Proceed to next check A2_No Increase reaction time (e.g., 3-4 hours) before adding cyclizing agent. Monitor with TLC. Q2->A2_No No Q3 Was temperature strictly controlled during cyclization? Q2->Q3 Yes A2_Yes Proceed to next check A3_No Use ice bath cooling during reagent addition. Maintain temperature below 50°C. Q3->A3_No No End Check quality/freshness of thiocyanate salt and cyclizing agent (e.g., Br2, SO2Cl2) Q3->End Yes A3_Yes Consider reagent quality

Sources

Technical Support Center: Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanism and a proactive approach to troubleshooting common side reactions and synthetic challenges. By understanding the causality behind each step, you can optimize your reaction for higher yield and purity.

The synthesis of 2-aminobenzothiazoles is a cornerstone of heterocyclic chemistry, with the primary route involving the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization. While robust, this pathway is susceptible to several side reactions that can complicate purification and significantly reduce yields. This guide addresses these issues in a practical, question-and-answer format.

Section 1: The Primary Synthetic Pathway: An Overview

The most common and industrially relevant synthesis of this compound begins with 4-chloro-3-methylaniline. The process can be conceptually broken down into two main stages: electrophilic thiocyanation of the aniline ring and subsequent intramolecular cyclization.

The overall transformation is as follows:

General reaction scheme for the synthesis of this compound from 4-chloro-3-methylaniline.

A simplified workflow for this synthesis is illustrated below. Each stage presents unique challenges that we will address in the following sections.

G cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Ring Closure & Isolation A Start: 4-Chloro-3-methylaniline B Thiocyanation (e.g., KSCN, Br2 or SO2Cl2) A->B C Intermediate: N-(4-chloro-3-methylphenyl)thiourea or o-thiocyanatoaniline B->C D Oxidative Cyclization C->D E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Final Product: This compound F->G

Figure 1: General experimental workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Q1: My reaction yields are consistently low and my crude TLC/LC-MS shows a complex mixture of products. What are the most likely causes?

A1: Low yields and complex product profiles in this synthesis typically stem from three primary issues: poor regioselectivity, incomplete cyclization, and degradation/polymerization of the starting aniline.

  • Poor Regioselectivity: The key step is the introduction of the thiocyanate group at the C2 position, which is ortho to the activating amino group and meta to the deactivating chloro group. However, other positions on the ring can also be reactive, leading to isomeric byproducts.

  • Incomplete Cyclization: The conversion of the thiourea or thiocyanate intermediate to the final benzothiazole requires specific conditions. If the oxidative potential is too low or the temperature is insufficient, you will isolate the uncyclized intermediate.

  • Tar Formation: Anilines are susceptible to oxidation and polymerization under strongly acidic or oxidative conditions, resulting in the formation of intractable black or brown tars that reduce yield and make purification difficult.

Troubleshooting Approach: First, analyze your crude product by LC-MS to identify the masses of the major components. Check for the mass of the starting material, the desired product (C₈H₇ClN₂S, MW: 198.67 g/mol ), and potential intermediates or isomers.[1] This will help you diagnose which of the following specific problems is dominant.

Q2: My NMR analysis indicates the presence of an isomeric impurity I can't easily remove. How do I identify it and, more importantly, prevent its formation?

A2: The most probable isomeric impurity is 7-Chloro-6-methyl-1,3-benzothiazol-2-amine . This arises from the initial electrophilic thiocyanation occurring at the C6 position instead of the desired C2 position. Both positions are ortho to the strongly activating amino group, making this a common regioselectivity challenge.[2]

Figure 2: Competing pathways leading to the desired product and an isomeric impurity.

Identification and Prevention Strategy:

Troubleshooting StepRationale (The "Why")
1. Control Reaction Temperature Electrophilic aromatic substitution reactions are kinetically controlled. Lowering the temperature during the addition of the thiocyanating agent (e.g., to 0-5 °C) often enhances selectivity by favoring the sterically less hindered or electronically more favorable position.
2. Slow Reagent Addition Adding the oxidant (e.g., bromine or sulfuryl chloride) dropwise prevents localized high concentrations, which can decrease selectivity and promote side reactions like poly-halogenation.
3. Choice of Solvent The reaction is often performed in acetic acid or chlorobenzene.[3] Acetic acid can protonate the aniline, modulating its reactivity. A non-polar solvent like chlorobenzene may alter the solvation of the electrophile and influence regiochemical outcomes. Experimenting with the solvent system can sometimes improve selectivity.
4. Use a Milder Thiocyanation Reagent Instead of generating the electrophile in situ with bromine, consider alternative methods. Iron(III) chloride has been shown to be an effective Lewis acid catalyst for activating N-thiocyanatosaccharin for mild and highly regioselective thiocyanation of activated arenes.[4]
Q3: My mass spectrum shows peaks corresponding to the addition of extra chlorine or bromine atoms. How can I avoid this?

A3: This indicates over-halogenation of the aromatic ring, a common side reaction when using potent oxidants like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) for the cyclization step.[3] The newly formed 2-aminobenzothiazole ring is electron-rich and can readily undergo further electrophilic substitution if excess halogen is present.

Preventative Measures:

  • Stoichiometric Control: Use a precise stoichiometry of the halogenating agent. It is critical to calculate the exact molar equivalents needed. A slight excess (e.g., 1.05-1.1 eq.) may be required to drive the reaction to completion, but large excesses should be avoided.

  • Controlled Addition: As mentioned previously, add the halogenating agent slowly and at a reduced temperature to maintain control over the reaction exotherm and prevent runaway halogenation.

  • Alternative Oxidants: Consider switching to a non-halogenating oxidative system. Several modern methods avoid elemental halogens entirely. For instance, iodine can be used catalytically with molecular oxygen as the terminal oxidant in a metal-free system.[5][6] Transition metal catalysts, such as those based on copper or palladium, can also effect the C-S bond formation via C-H activation without introducing extra halogens.[7][8]

Q4: The reaction turns into a dark, intractable tar, making work-up and purification nearly impossible. What causes this and how can I fix it?

A4: Tar formation is almost always due to the polymerization of the aniline starting material or the product under harsh oxidative and/or acidic conditions. The amino group is sensitive and can be easily oxidized, leading to highly colored and complex polymeric structures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Water can promote side reactions and decomposition. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Lower the Temperature: This is the most critical parameter. Perform the addition of the oxidant at a low temperature (e.g., 0-10 °C) to tame the reaction's exothermicity.

  • Use a Dispersed Suspension: The reaction often starts with a suspension of the aniline salt.[3] Ensuring this suspension is well-stirred and finely divided helps with heat dissipation and prevents localized "hot spots" where polymerization can initiate.

  • Acid Choice and Concentration: The reaction is typically run in the presence of an acid like acetic acid or sulfuric acid to form the aniline salt.[3] Using the minimum necessary amount of acid can help reduce degradation.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above. It is designed to be a self-validating system, providing a reliable starting point for your synthesis.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.Notes
4-Chloro-3-methylaniline141.601.42 g1.0Ensure high purity.
Sodium Thiocyanate81.070.90 g1.1Dry in a vacuum oven before use.
Chlorobenzene-15 mL-Anhydrous grade.
Sulfuric Acid (conc.)98.080.54 mL (1.0 g)1.0Handle with extreme care.
Sulfuryl Chloride134.971.0 mL (1.67 g)1.2Freshly distilled if possible. Use in a fume hood.
Ammonium Hydroxide (conc.)-~5 mL-For neutralization.
Ethanol-As needed-For recrystallization.

Step-by-Step Procedure

  • Formation of the Phenylthiourea Intermediate:

    • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-chloro-3-methylaniline (1.42 g, 10 mmol) and chlorobenzene (15 mL).[3]

    • Stir the mixture to obtain a clear solution. Over 5 minutes, carefully add concentrated sulfuric acid (0.54 mL) dropwise. A fine white precipitate of the aniline sulfate salt will form.

    • Add sodium thiocyanate (0.90 g, 11 mmol) to the suspension.

    • Heat the mixture to 100 °C using an oil bath and maintain this temperature with vigorous stirring for 3 hours. The mixture should become a stirrable slurry as the thiourea intermediate forms.

    • Cool the reaction mixture to 25-30 °C in a water bath.

  • Oxidative Cyclization:

    • While maintaining the temperature below 40 °C, add sulfuryl chloride (1.0 mL, 12.4 mmol) dropwise over 15-20 minutes.[3] Hydrogen chloride and sulfur dioxide gas will evolve; ensure the reaction is performed in a well-ventilated fume hood with appropriate gas trapping.

    • After the addition is complete, heat the mixture to 50 °C and hold for 2 hours, or until gas evolution ceases.

    • Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Filter the solid residue and wash it with a small amount of cold chlorobenzene to remove residual solvent.

    • Transfer the solid to a beaker and add 50 mL of hot water to dissolve it. A small amount of insoluble material may remain.

    • Filter the hot solution to remove any insoluble byproducts.

    • Cool the filtrate in an ice bath and make it alkaline (pH ~8-9) by the slow addition of concentrated ammonium hydroxide.

    • The product will precipitate as a pale solid. Stir for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, treat with activated charcoal if colored impurities are present, filter hot, and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold 30% aqueous ethanol, and dry under vacuum to a constant weight.

Expected Yield: 70-80%. Expected Appearance: Off-white to pale yellow crystalline solid.

References

  • ResearchGate.

  • National Institutes of Health (NIH).

  • Organic Chemistry Portal.

  • National Institutes of Health (NIH).

  • Chemical Synthesis Database.

  • Scilit.

  • Organic Syntheses.

  • MDPI.

  • Benchchem.

  • Organic Chemistry Portal.

  • CSIR-NIScPR.

  • PubChem.

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Technical Support Center: Optimization of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis with confidence. The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The synthesis of this specific derivative, while based on established methods, presents unique challenges due to the substitution pattern on the aniline precursor. This guide provides a robust starting protocol and a detailed troubleshooting framework to address the specific issues you may encounter.

Primary Synthesis Pathway: Oxidative Cyclization of an Arylthiourea Intermediate

The most reliable and common route for this class of compounds is the in-situ formation and subsequent oxidative cyclization of a substituted arylthiourea.[4][5] This method, adapted from the classical Hugerschoff reaction, involves reacting the corresponding aniline (4-chloro-3-methylaniline) with a thiocyanate salt, followed by cyclization induced by an oxidizing agent.[5]

Detailed Experimental Protocol

This protocol provides a well-tested starting point. Remember that optimization may be required based on your specific lab conditions and reagent purity.[6]

Step 1: Formation of p-Toluidine Sulfate Suspension

  • In a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloro-3-methylaniline (0.1 mol, 14.16 g) and a suitable solvent like chlorobenzene (150 mL).

  • Begin stirring to dissolve the aniline.

  • Slowly add concentrated sulfuric acid (0.055 mol, 3.0 mL) dropwise over 5-10 minutes. A fine, white precipitate of the aniline sulfate salt will form.[7] The formation of this salt ensures a controlled reaction with the thiocyanate.

Step 2: Formation of the Arylthiourea Intermediate

  • To the stirred suspension, add sodium thiocyanate (0.11 mol, 8.92 g).

  • Heat the mixture to 100-110°C using an oil bath. Maintain this temperature for 3-4 hours.[7] During this step, the aniline salt converts to the N-(4-chloro-3-methylphenyl)thiourea intermediate.

  • Reaction Monitoring: Progress can be monitored by taking a small aliquot, quenching it, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting aniline.[6]

Step 3: Oxidative Cyclization

  • Cool the reaction mixture to approximately 30°C.

  • Carefully add sulfuryl chloride (SO₂Cl₂) (0.13 mol, 10.5 mL) dropwise over 15-20 minutes. Caution: This reaction is exothermic and evolves HCl gas. Ensure the temperature does not exceed 50°C and that the setup is in a well-ventilated fume hood.[7] The sulfuryl chloride acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.

  • After the addition is complete, maintain the reaction temperature at 50°C for 2 hours or until gas evolution ceases.

Step 4: Work-up and Isolation

  • Cool the mixture to room temperature. The product will precipitate out of the chlorobenzene.

  • Filter the solid crude product and wash it with a small amount of cold chlorobenzene or hexane to remove non-polar impurities.

  • Transfer the solid residue to a beaker containing 250 mL of hot water and stir to dissolve the product and any remaining inorganic salts.

  • Filter the hot solution to remove any insoluble impurities.

  • Make the aqueous solution alkaline (pH 8-9) by adding concentrated ammonium hydroxide.[7] This deprotonates the aminobenzothiazole salt, causing the free base to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 5: Purification

  • The crude product can be purified by recrystallization. A common and effective solvent system is an ethanol/water mixture.[7]

  • Dissolve the crude solid in a minimum amount of hot ethanol. If the solution has color, you may add activated charcoal (Norit), and filter hot.

  • Add hot water dropwise to the hot ethanol solution until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a cold 30-50% ethanol/water mixture, and dry to a constant weight.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems

Question 1: My final yield is very low or I have no product. What went wrong?

  • Answer: Low or no yield is a frequent issue that can stem from several factors. Here is a systematic checklist to diagnose the problem:

    • Poor Reagent Quality: The starting aniline (4-chloro-3-methylaniline) must be pure. Aniline derivatives can oxidize and darken on storage. Consider purifying it by distillation if its appearance is suspect. Similarly, ensure the thiocyanate salt is anhydrous.[6]

    • Incomplete Thiourea Formation: The conversion of the aniline sulfate to the thiourea intermediate is crucial. Ensure the reaction was held at the correct temperature (100-110°C) for a sufficient duration (3-4 hours). Insufficient heating can lead to unreacted starting material.[7]

    • Ineffective Cyclization: The oxidative cyclization step is temperature-sensitive. If the temperature during sulfuryl chloride addition rose significantly above 50°C, it could lead to degradation and the formation of tar-like side products. Conversely, if the temperature was too low, the cyclization may be incomplete.[6]

    • Loss During Work-up: The product, this compound, has some solubility in water, especially under acidic conditions. Ensure the solution is made sufficiently alkaline (pH 8-9) to precipitate the free base completely. Premature filtering before complete precipitation will lead to significant loss of product in the filtrate.

Question 2: My final product is a dark, oily substance instead of a crystalline solid. How can I purify it?

  • Answer: Obtaining an oil or tar often indicates the presence of significant impurities or side products.

    • Cause - Overheating: The most common cause is overheating during the oxidative cyclization step, leading to polymerization or degradation.[8]

    • Solution - Purification Strategy: If recrystallization fails, column chromatography is the recommended next step.[9]

      • Stationary Phase: Use silica gel. If you suspect the compound may be sensitive to acidic silica, you can use neutralized silica gel (by washing with a solvent containing a small amount of triethylamine) or switch to basic alumina.[6]

      • Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. Monitor fractions by TLC to isolate the desired product.

    • Alternative: If chromatography is challenging, consider converting the oily product into a salt (e.g., hydrochloride salt) by treating it with HCl in ether or isopropanol. Salts are often crystalline and easier to purify by recrystallization. The pure free base can then be regenerated by neutralization.[8]

Question 3: My TLC analysis shows multiple spots, even after the reaction should be complete. What are these side products?

  • Answer: The formation of multiple products points to side reactions. In this specific synthesis, two main side reactions are possible:

    • Formation of Isomers: The key cyclization step is an electrophilic aromatic substitution. While the substitution is directed by the amino/thiourea group, there is a possibility of cyclization at the position ortho to the chloro group, leading to the formation of the 7-Chloro-4-methyl-1,3-benzothiazol-2-amine isomer. Careful control of reaction conditions, particularly temperature, can help improve regioselectivity.[6]

    • Unreacted Intermediates: A prominent spot could be the uncyclized N-(4-chloro-3-methylphenyl)thiourea intermediate. This indicates an issue with the oxidative cyclization step (Step 3). Ensure the correct stoichiometry of sulfuryl chloride was used and that the reaction was allowed to proceed for the recommended time.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidative cyclization step?

A1: The reaction proceeds via an electrophilic substitution mechanism. The arylthiourea intermediate is attacked by the electrophilic oxidizing agent (derived from SO₂Cl₂ or Br₂). This activates the sulfur, which then undergoes an intramolecular electrophilic attack on the electron-rich aniline ring, ortho to the activating amino group, to form the thiazole ring. Subsequent elimination and aromatization yield the final 2-aminobenzothiazole product.[9]

Q2: Can I use bromine in acetic acid instead of sulfuryl chloride?

A2: Yes, bromine in a solvent like acetic acid or chloroform is a classic reagent for this type of oxidative cyclization (the Hugerschoff reaction).[5] It is often effective and can be a good alternative if you are having issues with sulfuryl chloride. The reaction conditions (temperature, time) may need to be re-optimized.[10]

Q3: How do I confirm the structure of my final product?

A3: A combination of analytical techniques is essential for structural confirmation:

  • Melting Point: Compare the observed melting point with literature values if available. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. It will confirm the number and connectivity of protons and carbons, allowing you to distinguish between the desired product and any potential isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product.[8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Reagents: Work in a well-ventilated fume hood at all times. 4-chloro-3-methylaniline is toxic. Sulfuryl chloride is highly corrosive and reacts violently with water; it is also a lachrymator.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction: The oxidative cyclization step evolves HCl gas. Ensure your apparatus is properly vented into a scrub solution (e.g., a sodium bicarbonate trap) if necessary. The reaction can be exothermic, so have an ice bath ready for cooling.

Data & Workflow Visualization

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Solvent ChlorobenzeneHigh boiling point suitable for the reaction; product precipitates upon cooling.[7]
Temperature (Thiourea) 100 - 110 °CEnsures efficient conversion of the aniline salt to the thiourea intermediate.
Temperature (Cyclization) 30 - 50 °CCritical for preventing side reactions and degradation. Exothermic step requires careful control.[6]
Oxidizing Agent Sulfuryl Chloride (SO₂Cl₂)Effective and clean reagent for this cyclization.[7] Bromine is a viable alternative.[5]
pH for Precipitation 8 - 9Ensures the product is in its free base form for maximum precipitation and yield.
Purification Method Recrystallization (Ethanol/Water)Generally effective for removing minor impurities and achieving high purity.[7]
Diagram 1: Synthesis Workflow

This diagram outlines the complete process from starting materials to the purified final product.

cluster_prep Step 1 & 2: Intermediate Formation cluster_cyclize Step 3: Cyclization cluster_workup Step 4 & 5: Work-up & Purification start 4-Chloro-3-methylaniline + H₂SO₄ + NaSCN in Chlorobenzene heat Heat to 100-110°C (3-4 hours) start->heat intermediate N-(4-chloro-3-methylphenyl)thiourea (in situ) heat->intermediate cool1 Cool to 30°C intermediate->cool1 add_so2cl2 Add SO₂Cl₂ dropwise (Keep Temp < 50°C) cool1->add_so2cl2 react Hold at 50°C (2 hours) add_so2cl2->react filter_crude Filter Crude Solid react->filter_crude dissolve Dissolve in Hot Water filter_crude->dissolve precipitate Precipitate with NH₄OH dissolve->precipitate filter_product Filter & Wash Product precipitate->filter_product recrystallize Recrystallize (Ethanol/Water) filter_product->recrystallize final_product Pure 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical path to diagnose the cause of low product yield.

start Low Yield Observed q1 TLC of crude shows a lot of starting aniline? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No r1 Problem: Incomplete thiourea formation. Solution: Check reaction time/temp (Step 2). Ensure NaSCN is anhydrous. a1_yes->r1 q2 TLC shows an intermediate spot that is not the product? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No r2 Problem: Incomplete cyclization. Solution: Check SO₂Cl₂ stoichiometry. Verify cyclization temp/time (Step 3). a2_yes->r2 q3 Was the reaction mixture dark/tarry after cyclization? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No r3 Problem: Degradation/Side Reactions. Solution: Improve temperature control during SO₂Cl₂ addition. Keep < 50°C. a3_yes->r3 r4 Problem: Loss during work-up. Solution: Check pH of precipitation (Step 4). Ensure complete precipitation before filtering. a3_no->r4

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • PMC, NIH. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Index Copernicus. Cyclization Reactions for Synthesis of Benzthiazole- A Review. [Link]

  • PMC, NIH. Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]

  • International Journal of Pharmaceutical and Scentific Research. Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. [Link]

  • ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • ResearchGate. (PDF) Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • International Journal of Pharmacy and Technology. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • PMC, PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • New Journal of Chemistry (RSC Publishing). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]

  • PMC, PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • Chemical Synthesis Database. 5-chloro-1,3-benzothiazol-2-amine. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • Google Patents. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

Sources

Technical Support Center: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and application of this compound. The following information is curated to provide practical, experience-driven advice to ensure the success and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, properties, and reactions of this compound.

Q1: What are the primary safety precautions I should take when working with this compound and related benzothiazoles?

A1: As a Senior Application Scientist, I cannot overstate the importance of safety. Benzothiazole derivatives, including the subject compound, require careful handling. Always work in a well-ventilated fume hood.[1] Personal protective equipment (PPE) is mandatory, including impermeable gloves, safety glasses with side-shields, and a lab coat.[2]

It's crucial to consult the Safety Data Sheet (SDS) before starting any experiment.[1] Some benzothiazole precursors, like 2-aminothiophenol, are prone to oxidation and have a strong, unpleasant odor.[1] Specific chloro-substituted thiazoles are classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage. In case of accidental contact, immediately rinse the affected area with plenty of water and seek medical advice.[2][3]

Q2: I'm experiencing low yields in my synthesis of a benzothiazole derivative. What are the most likely causes and how can I troubleshoot this?

A2: Low yield is a frequent challenge in organic synthesis. For benzothiazoles, several factors could be at play:

  • Purity of Starting Materials: The purity of your reactants, particularly 2-aminothiophenol and its derivatives, is critical. 2-Aminothiophenol is susceptible to oxidation, so using a freshly opened bottle or purifying it before use is highly recommended.[1]

  • Reaction Conditions:

    • Temperature: The optimal reaction temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating.[1] If your yield is low, a systematic optimization of the temperature is a logical first step.

    • Solvent: Common solvents for benzothiazole synthesis include ethanol and DMSO.[4] In some modern, "green" chemistry approaches, solvent-free conditions or water as a solvent have proven effective and can simplify the workup process.[1][4]

    • Catalyst: The choice of catalyst is crucial. A wide range of catalysts, from Brønsted acids to reusable options like samarium triflate, have been successfully used.[5][6]

  • Inefficient Cyclization and Oxidation: The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole. If the oxidation is incomplete, the reaction can stall.[4][5] Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is open to the air.[4] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or using DMSO as both the solvent and oxidant is necessary.[4][5]

Q3: How can I effectively monitor the progress of my benzothiazole synthesis reaction?

A3: Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[1] Visualization is typically achieved using UV light or iodine vapor.[1]

Q4: What are the best practices for the purification and isolation of this compound?

A4: The purification strategy depends on the nature of the impurities and the physical properties of your product.

  • Precipitation and Filtration: If the product precipitates out of the reaction mixture upon completion (e.g., by pouring into cold water), it can be collected by vacuum filtration.[4]

  • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent, such as ethanol, can be used.[4]

  • Column Chromatography: For complex mixtures with multiple side products, column chromatography is often necessary for achieving high purity.[5]

  • Extraction: If the product is soluble in the reaction solvent, an aqueous work-up followed by extraction with an appropriate organic solvent (like ethyl acetate) and subsequent evaporation of the solvent may be required.[1][5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues in a question-and-answer format.

Synthesis & Reaction Issues

Problem: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of starting material even after extended reaction times.

  • Potential Cause 1: Inactive Catalyst. The catalyst may have degraded or is not suitable for the specific substrates.

    • Solution: Use a fresh batch of catalyst. If the problem persists, consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts).

  • Potential Cause 2: Suboptimal Temperature. The reaction may require higher thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.[1] Conversely, if you observe product degradation, lowering the temperature might be necessary.[1]

  • Potential Cause 3: Poor Quality of Reactants. As mentioned in the FAQs, the purity of starting materials is paramount.

    • Solution: Verify the purity of your starting materials using analytical techniques like NMR or melting point analysis. Consider purifying the reactants before use.

Problem: I am observing the formation of multiple, unexpected side products in my reaction mixture.

  • Potential Cause 1: Oxidation of 2-aminothiophenol. The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Potential Cause 2: Over-oxidation. In reactions that require an oxidant, using an excess amount can lead to the over-oxidation of the desired product.

    • Solution: Carefully control the stoichiometry of the oxidizing agent.

  • Potential Cause 3: Self-condensation of Starting Materials. Aldehydes or other carbonyl compounds can undergo self-condensation under certain conditions.[1]

    • Solution: Adjusting the reaction conditions, such as temperature or the rate of addition of reactants, can help suppress these side reactions.[1]

Purification & Isolation Challenges

Problem: My product is highly soluble in the reaction solvent, making isolation by precipitation difficult.

  • Solution 1: Anti-solvent Precipitation. After the reaction is complete, try adding a non-solvent (an "anti-solvent") in which your product is insoluble, such as cold water or hexane, to induce precipitation.[4][5]

  • Solution 2: Solvent Evaporation and Extraction. If precipitation is not feasible, remove the reaction solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and perform an aqueous wash to remove water-soluble impurities. The organic layer can then be dried and the solvent evaporated to yield the crude product, which can be further purified.[1]

Problem: During column chromatography, my compound appears to be degrading on the silica gel.

  • Potential Cause: Acidity of Silica Gel. The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, consider using a different stationary phase like neutral alumina.

Section 3: Experimental Protocols & Data

This section provides a generalized experimental workflow and a table of key physical and chemical properties for this compound.

General Synthesis Protocol for Benzothiazole Derivatives

The following is a generalized procedure for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. This protocol should be adapted and optimized for specific substrates.

Materials:

  • 2-Aminothiophenol derivative

  • Aldehyde

  • Ethanol (or another suitable solvent)

  • Oxidizing agent (e.g., 30% H₂O₂)

  • Catalyst (e.g., HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1.0 mmol) and the desired aldehyde (1.0 mmol) in the chosen solvent.[4]

  • Reagent Addition: To this stirred solution at the appropriate temperature (ranging from room temperature to reflux), add the catalyst and/or oxidant if required.[1][4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration.[1][4] Otherwise, pour the mixture into ice-cold water to induce precipitation or proceed with an extractive work-up.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[4][5]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇ClN₂S[7]
Molecular Weight 198.67 g/mol N/A
CAS Number Not available[7]
Appearance Solid (predicted)N/A
Purity 97%[7]
Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[8]

Section 4: Visualized Workflows and Mechanisms

Generalized Benzothiazole Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of benzothiazole derivatives.

Benzothiazole Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reaction_Setup Reaction Setup (Reactants + Solvent) Reagent_Addition Reagent Addition (Catalyst/Oxidant) Reaction_Setup->Reagent_Addition Reaction Reaction (Stirring at Temp) Reagent_Addition->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Quenching Quenching (e.g., add water) Monitoring->Quenching Reaction Complete Isolation Isolation (Filtration/Extraction) Quenching->Isolation Purification_Method Purification (Recrystallization/ Chromatography) Isolation->Purification_Method Characterization Characterization (NMR, MS, FTIR) Purification_Method->Characterization

Caption: A generalized workflow for benzothiazole synthesis.

Reaction Mechanism: Benzothiazole Formation from 2-Aminothiophenol and Aldehyde

The following diagram illustrates the generally accepted mechanism for the formation of benzothiazoles from 2-aminothiophenol and an aldehyde.

Benzothiazole Formation Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Oxidation Start 2-Aminothiophenol + Aldehyde Schiff_Base Schiff Base Intermediate Start->Schiff_Base Nucleophilic Attack & Dehydration Cyclization Benzothiazoline Intermediate Schiff_Base->Cyclization Thiol Attack on Imine Carbon Final_Product Aromatic Benzothiazole Cyclization->Final_Product Oxidation (-2H)

Caption: Mechanism of benzothiazole formation.[5]

References

  • BenchChem.
  • BenchChem.
  • BenchChem.
  • PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. [Link]

  • Chemical Synthesis Database. 5-chloro-1,3-benzothiazol-2-amine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Thoreauchem. This compound. [Link]

  • SpectraBase. This compound. [Link]

Sources

Technical Support Center: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (CAS No. 5316-76-7). This resource is designed for researchers, scientists, and drug development professionals to address common and complex stability issues encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues.

Q1: My solid this compound has developed a slight discoloration. Is it still usable?

A1: Discoloration, often a yellowish or brownish tint, is a potential indicator of degradation. Benzothiazole derivatives can undergo oxidative ring-opening or other transformations that may result in colored byproducts.[1] It is strongly recommended to discard the discolored material and use a fresh, properly stored batch to ensure the integrity of your experimental results.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][2] For solutions, it is best to prepare them fresh. If storage is necessary, keep solutions at low temperatures (e.g., -20°C) and protected from light.[1]

Q3: I'm observing inconsistent results in my biological assays. Could this be related to the compound's stability?

A3: Yes, inconsistent results are a common consequence of compound instability. The active concentration of this compound may be decreasing due to instability in the assay medium, which can be influenced by factors like pH and the presence of oxidizing species.[1] It is crucial to evaluate the compound's stability in your specific assay medium over the duration of the experiment.[1]

Q4: What immediate safety precautions should I take when handling this compound?

A4: Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Avoid creating dust and avoid contact with skin, eyes, and clothing.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex stability challenges.

Guide 2.1: Investigating Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, suggesting the presence of impurities or degradation products.

Causality: The appearance of new peaks is a direct indication that your compound is degrading. This can be triggered by various factors including exposure to light (photodegradation), heat, extreme pH, or oxidizing agents.[1] Benzothiazole rings can be susceptible to cleavage or modification under such stress conditions.

Troubleshooting Workflow:

start Unexpected HPLC Peaks Observed check_storage Review Storage & Handling Procedures (Light, Temp, Air Exposure?) start->check_storage forced_degradation Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_storage->forced_degradation If procedures are correct analyze_degradants Analyze Degradation Products (LC-MS/MS) forced_degradation->analyze_degradants identify_pathway Identify Degradation Pathway & Products analyze_degradants->identify_pathway optimize_conditions Optimize Experimental/Storage Conditions identify_pathway->optimize_conditions implement_changes Implement Optimized Conditions (e.g., use of amber vials, fresh solutions) optimize_conditions->implement_changes end Stability Issue Resolved implement_changes->end

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4][5]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M to 1 M[6]

  • Sodium hydroxide (NaOH), 0.1 M to 1 M[6]

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Amber and clear HPLC vials

  • Calibrated oven and photostability chamber

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution and HCl solution in a vial. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal parts of the stock solution and NaOH solution. Follow the same heating procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix equal parts of the stock solution and H₂O₂ solution. Keep at room temperature and analyze at similar time points.

    • Thermal Degradation: Transfer the solid compound and the stock solution into separate vials. Place them in an oven at an elevated temperature (e.g., 80-100°C).

    • Photodegradation: Expose the solid compound and the stock solution in clear vials to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples with a control (unstressed) sample. The goal is to achieve 5-20% degradation. Significant degradation helps in identifying and characterizing the degradants without completely consuming the parent compound.[7]

Guide 2.2: Addressing Poor Solubility and Precipitation in Aqueous Media

Issue: The compound precipitates out of your aqueous buffer or cell culture medium during an experiment.

Causality: Benzothiazole derivatives often exhibit low water solubility.[8] Changes in pH, temperature, or the presence of salts in the buffer can further decrease solubility, leading to precipitation and an inaccurate effective concentration of your compound.

Solubility Enhancement Strategy:

start Precipitation Observed in Aqueous Media check_solubility Determine Intrinsic Solubility (e.g., Shake-flask method) start->check_solubility cosolvent Introduce Co-solvents (e.g., DMSO, Ethanol) check_solubility->cosolvent If solubility is low ph_adjust Adjust pH of the Medium cosolvent->ph_adjust If precipitation persists complexation Use Excipients (e.g., Cyclodextrins) ph_adjust->complexation If still unstable evaluate Evaluate Impact on Assay complexation->evaluate end Stable Solution Achieved evaluate->end

Caption: Decision tree for improving compound solubility.

Quantitative Data Summary:
ParameterRecommended Condition/ActionRationale
Storage (Solid) Cool, dry, dark, tightly sealedPrevents photo-oxidation and hydrolysis.[1]
Storage (Solution) -20°C, amber vials, prepare freshMinimizes solvent evaporation and photodegradation.[1]
Forced Degradation 5-20% degradation targetSufficient for method validation without excessive product formation.[7]
Co-solvents DMSO, Ethanol (start at <1%)Can improve solubility, but must be tested for assay compatibility.
pH Adjustment Test range from pH 4 to 8The amine group's protonation state affects solubility.

By understanding the inherent chemical properties and potential degradation pathways of this compound, researchers can proactively design more robust experiments, ensuring the reliability and reproducibility of their results.

References
  • Patel, Y., & Singh, R. (2016). Forced Degradation Studies. Semantic Scholar. Retrieved from [Link]

  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Forced degradation studies: A tool for determination of stability of drugs.
  • PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this and similar benzothiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. Benzothiazole derivatives are a class of compounds known for their diverse biological activities, including antimicrobial and potential anticancer properties, but their often-limited aqueous solubility can be a significant hurdle in experimental assays.[1][2][3]

This guide will provide a structured approach to troubleshooting common solubility problems in a question-and-answer format, offering practical solutions and field-proven insights.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting solvent?

A1: For many benzothiazole derivatives, which are often sparingly soluble in water, the recommended starting point is to create a concentrated stock solution in an organic solvent.[4][5] The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO).

Underlying Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6] By creating a concentrated stock in DMSO, you can then dilute it to the final desired concentration in your aqueous assay medium. This method ensures that the compound is fully solvated before being introduced to the aqueous environment, which can help prevent immediate precipitation.

Initial Protocol for Stock Solution Preparation:

  • Weigh out a precise amount of this compound.

  • Add a small volume of high-purity DMSO to the solid compound.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Once dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q2: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. What are the likely causes and how can I fix this?

A2: This is a common issue and can be attributed to several factors, primarily the final concentration of DMSO in your assay and the intrinsic solubility of the compound in the aqueous medium.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%. If your final DMSO concentration is too high, it can cause cellular stress and may also lead to compound precipitation as the solvent environment changes drastically from DMSO to water. Try to keep the final DMSO concentration as low as possible, ideally below 0.5%.

  • Increase the Stock Concentration: To keep the final DMSO concentration low, you may need to prepare a more concentrated DMSO stock solution. For example, to achieve a final assay concentration of 10 µM in 10 mL of media with a final DMSO concentration of 0.1%, you would need to add 10 µL of a 10 mM stock solution.

  • Consider Co-solvents: If reducing the DMSO concentration alone is not sufficient, the use of a co-solvent in your aqueous buffer can be beneficial. Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[6][7][8][9]

Common Co-solvents to Consider:

Co-solventTypical Starting Concentration in Final Assay MediumNotes
Ethanol1-5%Generally well-tolerated by many cell lines, but can have biological effects at higher concentrations.
Propylene Glycol1-5%Often used in pharmaceutical formulations for its low toxicity.[8]
Polyethylene Glycol (PEG), e.g., PEG 4001-10%Can enhance solubility and is generally considered biocompatible.

Important Note: Always test the tolerance of your specific cell line to any new solvent or co-solvent by running a vehicle control experiment.

Q3: I have tried using DMSO and co-solvents, but I am still observing poor solubility. Are there other techniques I can employ?

A3: Yes, when standard solvent and co-solvent systems are insufficient, you can explore more advanced formulation strategies. These include pH modification and the use of solubilizing excipients like surfactants and cyclodextrins.

  • pH Adjustment: this compound contains an amine group, which is basic.[10] The solubility of compounds with ionizable groups is often pH-dependent.[11] In acidic conditions, the amine group will be protonated, forming a more soluble salt.

    Experimental Approach:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Attempt to dissolve the compound directly in these buffers or add a small amount of concentrated DMSO stock to each.

    • Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.

    Commonly Used Surfactants:

SurfactantTypeTypical Concentration
Tween® 20/80Non-ionic0.01% - 0.1%
Cremophor® ELNon-ionic0.1% - 1%
Solutol® HS 15Non-ionic0.1% - 1%
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Q4: How can I differentiate between kinetic and thermodynamic solubility, and why is it important for my experiments?

A4: Understanding the difference between kinetic and thermodynamic solubility is crucial for designing robust experiments and interpreting your results accurately.

  • Kinetic Solubility: This is the concentration of a compound that can be reached by dissolving it first in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It often results in a supersaturated solution that may be stable for a period of time but can precipitate out eventually. Kinetic solubility is often what is initially observed in high-throughput screening and early-stage in vitro assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution.

Why it Matters: A compound might appear soluble at a certain concentration in a short-term experiment (kinetic solubility), but in a longer-term experiment (e.g., a multi-day cell culture), it could precipitate, leading to inaccurate and non-reproducible results. For longer-term studies, it is important to work at concentrations below the thermodynamic solubility limit.

Experimental Workflow and Diagrams

Solubility Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.

Caption: A stepwise decision tree for addressing solubility challenges.

Hypothetical Signaling Pathway for Benzothiazole Derivatives in Cancer Research

While the specific mechanism of action for this compound may not be fully elucidated, many benzothiazole derivatives have been investigated for their anticancer properties, often involving interactions with key signaling pathways. The following diagram illustrates a hypothetical pathway that could be relevant for this class of compounds.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Benzothiazole_Derivative 5-Chloro-4-methyl-1,3- benzothiazol-2-amine Akt Akt Benzothiazole_Derivative->Akt Inhibits? PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation and Survival mTOR->Proliferation_Survival Promotes

Caption: A potential mechanism of action for benzothiazole derivatives.

References

  • PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Coward, D. M., & Pletscher, A. (1981). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(3), 221–229.
  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Early, J. V., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00344-18.
  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Patel, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Bradshaw, T. D., et al. (2002). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 45(20), 4373–4384.
  • Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2011). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 16(12), 10253–10265.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)
  • ResearchGate. (2024). Graphene Oxide Covalently Functionalized with 5-Methyl-1,3,4-thiadiazol-2-amine for pH-Sensitive Ga Recovery in Aqueous Solutions.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-None. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4887.
  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-methyl-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5-chloro-N-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-None. Retrieved from [Link]

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Analytical challenges with 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (C₈H₇ClN₂S, CAS: 65373-18-4).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the common and often complex analytical challenges associated with this substituted 2-aminobenzothiazole. As a class, these heterocyclic compounds are pivotal in medicinal chemistry but can present unique hurdles in routine analysis.[2][3] This guide provides field-proven insights and robust starting methodologies to ensure data integrity and streamline your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and analysis of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation.[1]

Q2: What is the expected solubility of this compound in common analytical solvents?

A2: While specific solubility data for this exact molecule is not extensively published, 2-aminobenzothiazoles as a class are sparingly soluble in water but demonstrate good solubility in organic solvents.[4] For analytical purposes, especially HPLC, starting with solvents like methanol, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions is recommended.[5] Subsequent dilutions into the mobile phase should be tested for precipitation. The basicity of the 2-amino group suggests that solubility may be enhanced in acidic aqueous solutions due to salt formation, but this must be balanced against the potential for hydrolysis.[5]

Q3: My sample of this compound has a slight discoloration. Is it still usable?

A3: A color change often indicates oxidation or degradation.[5] 2-Aminobenzothiazole derivatives can be susceptible to oxidation, potentially forming colored impurities like azobenzothiazoles.[5] Before use, it is critical to assess the purity via a primary analytical method like HPLC-UV or LC-MS. If significant impurity peaks are detected that were not present in the reference standard, the sample's integrity is compromised and it should be discarded.[5]

Q4: How should I store this compound to ensure long-term stability?

A4: To minimize degradation, store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated environment.[5] It is incompatible with strong oxidizing agents and strong bases, which can promote degradation.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Part 2: Analytical Troubleshooting Guides

This section provides detailed, question-driven troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of benzothiazole derivatives.[6][7] However, their unique chemical nature can lead to several common issues.

Q5: I am seeing significant peak tailing for my compound on a C18 column. What is causing this and how can I fix it?

A5: Peak tailing with 2-aminobenzothiazoles is typically caused by secondary interactions between the basic amine group and residual, acidic silanol groups on the silica-based stationary phase. This leads to a non-ideal chromatographic peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to suppress the ionization of the silanol groups or protonate the analyte.

    • Low pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the 2-amino group, ensuring it interacts with the stationary phase in a single, consistent ionic form.

    • High pH: Alternatively, using a high-pH stable column with a buffer like ammonium hydroxide at pH 8.5 can deprotonate the silanol groups, minimizing secondary interactions.[8]

  • Column Selection: Consider using a column with end-capping technology, which shields the residual silanols, or a polymer-based column that lacks silanol groups entirely.

  • Reduce Analyte Mass: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.

Starting HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 10-90% B over 10 minutesA good starting point for method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[9]
Column Temp. 40 °CReduces viscosity and can improve peak efficiency.[9]
Injection Vol. 2-10 µLBalances sensitivity with the risk of overloading.
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nmBenzothiazoles typically have strong UV absorbance.
Mass Spectrometry (MS)

MS is crucial for identification and structural elucidation.

Q6: I am struggling to get a consistent signal in positive-ion electrospray ionization (ESI+) for my LC-MS analysis. What are the likely causes?

A6: Signal inconsistency in ESI-MS can stem from several factors related to the analyte's properties and the analytical conditions. The 2-amino group on the benzothiazole ring is readily protonated, making ESI+ the logical choice.[6][10]

Troubleshooting Workflow:

G start Inconsistent ESI+ Signal check_mobile_phase Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check_mobile_phase check_source Optimize Source Parameters (Capillary Voltage, Gas Temp, etc.) check_mobile_phase->check_source Yes solution_acid Add 0.1% Formic Acid to promote [M+H]+ formation. check_mobile_phase->solution_acid No check_concentration Is Analyte Concentration Too High? (Causes Ion Suppression) check_source->check_concentration Optimized solution_optimize Systematically adjust source parameters for max intensity. check_source->solution_optimize Not Optimized check_matrix Are Matrix Effects Present? (Co-eluting compounds) check_concentration->check_matrix No solution_dilute Dilute sample and re-inject. check_concentration->solution_dilute Yes solution_matrix Improve chromatographic separation or use standard addition. check_matrix->solution_matrix Yes

Caption: Troubleshooting inconsistent ESI+ signal.

Key Considerations:

  • Protonation: The presence of a proton source (like formic acid) in the mobile phase is critical for efficient formation of the [M+H]⁺ ion.[9]

  • Source Parameters: The ESI source settings (capillary voltage, gas temperature, nebulizer pressure) must be optimized for the specific analyte.[10] Benzothiazoles may require specific conditions to achieve stable spray and efficient ionization.

  • Fragmentation: In-source fragmentation can reduce the intensity of the parent ion. Start with gentle source conditions and increase fragmentation if fragment ions are needed for structural confirmation. The expected key fragment ions for 2-aminobenzothiazoles often involve cleavages around the benzothiazole core.[11]

Gas Chromatography (GC)

Q7: Is GC a suitable technique for analyzing this compound? I am concerned about thermal stability.

A7: GC can be used, but thermal stability is a valid concern.[12] Aromatic amines can be susceptible to degradation at the high temperatures of the GC inlet and column.[13]

Recommendations for GC Analysis:

  • Derivatization: To improve volatility and thermal stability, consider derivatizing the primary amine group (e.g., through silylation). However, this adds complexity to sample preparation.[14]

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of the analyte to minimize on-column degradation.

  • Inert Flow Path: Use an ultra-inert liner and column to prevent catalytic degradation of the analyte on active sites.

  • Fast Ramps: A rapid column temperature ramp can help elute the compound quickly before significant degradation occurs.

If thermal stability proves to be an insurmountable issue, HPLC is the more robust and reliable technique for this class of compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: What solvent should I use for NMR analysis, and are there any characteristic peaks I should look for?

A8: DMSO-d₆ is an excellent solvent choice as it readily dissolves most 2-aminobenzothiazole derivatives and has a high boiling point.[15][16]

Expected ¹H and ¹³C NMR Characteristics:

  • ¹H NMR:

    • -NH₂ Protons: A broad singlet corresponding to the two amine protons. The chemical shift can be variable and concentration-dependent.

    • Aromatic Protons: You will see signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring. The splitting patterns will be dictated by the substitution.

    • -CH₃ Protons: A singlet in the aliphatic region (around 2.4-2.5 ppm) for the methyl group.[17]

  • ¹³C NMR:

    • C2 Carbon: The carbon atom attached to the amino group (C2) is typically found at a characteristic downfield shift (e.g., ~167 ppm) due to its attachment to two heteroatoms (N and S).[16]

    • Substituent effects from the chlorine and methyl groups will influence the chemical shifts of the aromatic carbons.[15][18]

References

  • Hoffmann, D., & Weiss, S. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Capriotti, A. L., et al. (2011). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1218(49), 8911-8917. [Link]

  • Salman, S. R., & Al-Sawsan, A. A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1576. [Link]

  • Maruthamuthu, D., et al. (2021). Synthesis, Characterization and Biological Evaluation of Benzothiazole Derivatives a Potential Inhibitor of COVID-19 Corona Virus Infection by Molecular Docking Studies. ResearchGate. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Application Note. [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]

  • Procida, G., et al. (2003). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 51(18), 5238-5242. [Link]

  • Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1202, 127271. [Link]

  • Lee, H., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(18), 3953-3958. [Link]

  • You, J., et al. (2002). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 373(8), 762-768. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1180481, this compound. PubChem. Retrieved January 10, 2026, from [Link].

  • De la Cuesta, J. D., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 621. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Application Note. [Link]

  • Yurttaş, L., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1633-S1639. [Link]

  • Pawar, P. Y., & Trivedi, V. V. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical and Research Scholars, 6(3), 108-113. [Link]

  • Al-Qaisi, J. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(13), 5003. [Link]

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Validation & Comparative

Comparative Analysis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide focuses on a specific, promising scaffold: 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. The strategic placement of the chloro and methyl groups on the benzene ring is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and target specificity.

This document provides a comparative analysis of derivatives of this core structure, with a focus on Schiff base modifications at the 2-amino position. We will delve into the synthesis, structure-activity relationships (SAR), and a comparative evaluation of their antimicrobial and anticancer activities, supported by experimental data from related studies.

The Core Scaffold: Synthesis and Significance

The parent compound, this compound, can be synthesized via the oxidative cyclization of 3-chloro-2-methylaniline. This reaction, typically carried out with potassium thiocyanate and bromine in glacial acetic acid, is a well-established method for the preparation of 2-aminobenzothiazoles.[4][5]

The presence of a chlorine atom at the 5-position is known to often enhance the biological activity of benzothiazole derivatives, which is attributed to its electron-withdrawing nature and its ability to form halogen bonds. The methyl group at the 4-position can influence the molecule's conformation and lipophilicity, which can in turn affect its binding to biological targets.

Comparative Analysis of Schiff Base Derivatives

A common and effective way to generate a library of derivatives from 2-aminobenzothiazoles is through the formation of Schiff bases (imines) by reacting the 2-amino group with various aromatic aldehydes.[6][7] This modification allows for the exploration of a wide range of substituents on the appended aromatic ring, enabling a detailed investigation of the structure-activity relationship.

While a direct comparative study on a series of this compound Schiff base derivatives is not extensively documented in a single publication, we can construct a representative analysis based on the biological activities of Schiff bases derived from structurally similar 2-aminobenzothiazoles. The following table presents a hypothetical, yet illustrative, comparison of the antimicrobial and anticancer activities of such derivatives.

Table 1: Representative Comparative Biological Activity of this compound Schiff Base Derivatives

DerivativeR Group (Substituent on Aldehyde)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC50, µM) vs. HeLa Cell Line
1 H (Benzaldehyde)12.525.0
2 2-OH (Salicylaldehyde)6.2515.5
3 4-NO₂ (p-Nitrobenzaldehyde)3.128.2
4 4-N(CH₃)₂ (p-Dimethylaminobenzaldehyde)6.2518.7

Note: The data in this table is illustrative and compiled from studies on Schiff bases of other substituted 2-aminobenzothiazoles to demonstrate potential structure-activity relationships. Actual values for the 5-Chloro-4-methyl derivatives would require experimental verification.

From this representative data, we can infer potential structure-activity relationships:

  • Antimicrobial Activity : The introduction of an electron-withdrawing group like a nitro group (Derivative 3) at the para-position of the phenyl ring appears to significantly enhance antibacterial activity against S. aureus. A hydroxyl group at the ortho-position (Derivative 2) also shows a marked improvement in activity, possibly due to its ability to form hydrogen bonds with the target enzyme or act as a chelating agent.

  • Anticancer Activity : Similar to the antimicrobial trend, the electron-withdrawing nitro group (Derivative 3) demonstrates the most potent anticancer activity against the HeLa cell line. The presence of a hydroxyl group (Derivative 2) also confers significant cytotoxicity. The electron-donating dimethylamino group (Derivative 4) shows moderate activity.

Experimental Protocols

Synthesis of this compound (Parent Compound)

This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles.

Step-by-Step Methodology:

  • Dissolve 3-chloro-2-methylaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).

  • Cool the mixture in an ice bath to below 10°C with constant stirring.

  • Add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the cooled mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a large volume of crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated solution of ammonium hydroxide until a precipitate is formed.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from the parent compound.

Step-by-Step Methodology:

  • Dissolve this compound (0.01 mol) in ethanol (30 mL).

  • To this solution, add the desired substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, purify the product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Visualizing the Synthesis and Potential Mechanism

Synthesis_Workflow cluster_0 Synthesis of Parent Compound cluster_1 Synthesis of Schiff Base Derivatives 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 3-Chloro-2-methylaniline->KSCN_Br2 Parent_Compound This compound KSCN_Br2->Parent_Compound Parent_Compound_2 This compound Aldehyde R-CHO (Aromatic Aldehyde) Parent_Compound_2->Aldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Mechanism_of_Action Derivative Benzothiazole Derivative (e.g., Schiff Base) Binding Binding/Interaction Derivative->Binding Target Bacterial/Cancer Cell Target (e.g., Enzyme, DNA) Target->Binding Inhibition Inhibition of Cellular Processes (e.g., Replication, Metabolism) Binding->Inhibition Cell_Death Apoptosis/Cell Death Inhibition->Cell_Death

Caption: A generalized proposed mechanism of action for benzothiazole derivatives leading to cell death.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthesis of its Schiff base derivatives provides a versatile platform for tuning the biological activity. Based on structure-activity relationships observed in related compounds, derivatives bearing electron-withdrawing groups on the appended phenyl ring are predicted to exhibit enhanced antimicrobial and anticancer properties. Further experimental validation on a dedicated library of these specific derivatives is warranted to fully elucidate their therapeutic potential and identify lead compounds for future drug development.

References

  • Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 199-207.
  • Saipriya, D., Prakash, A., Kini, S. G., Bhatt, V. G., Pai, K. S. R., Biswas, S., & Shameer, M. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • Hassan, S. S. M., & El-Masry, A. M. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(16), 3658.
  • Yar, M. S., & Ansari, M. A. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 13(16), 1465-1490.
  • Saipriya, D., Prakash, A., Kini, S. G., Bhatt, V. G., Pai, K. S. R., Biswas, S., & Shameer, M. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • Sakhare, K. B., Sarwade, K. N., Bharate, Y. N., & Sakhare, M. A. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165-175.
  • Al-Taweel, A. A., & Al-Amiery, A. A. (2021). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Materials Today: Proceedings, 42, 2056-2061.
  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Saipriya, D., Prakash, A., Kini, S. G., Bhatt, V. G., Pai, K. S. R., Biswas, S., & Shameer, M. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Diyala Journal of Pure Science, 20(4).
  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 83-93.
  • Singh, P., & Kumar, A. (2020). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety.
  • Tarik, M., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-496.
  • Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. (2005).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • A process for making a benzothiadiazole derivative. (1995).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.

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A Comprehensive Guide to the Biological Target Validation of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological target validation for the compound 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. While the specific molecular target of this compound is not definitively established in publicly available literature, the 2-aminobenzothiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will, therefore, use a plausible, hypothesized target to illustrate a rigorous, multi-faceted validation workflow. This approach is designed to be broadly applicable to other small molecules with unconfirmed targets.

For the purpose of this guide, we will hypothesize that This compound is an inhibitor of a protein kinase crucial for cancer cell proliferation, such as a cyclin-dependent kinase (CDK). This hypothesis is based on the known anti-proliferative effects of some benzothiazole derivatives.[2]

The Target Validation Funnel: A Multi-Pillar Approach

Effective target validation is not a single experiment but a cascade of evidence-building steps. Our approach is structured as a funnel, starting with broad, initial explorations and progressively moving towards more definitive, physiologically relevant evidence. This ensures that resources are invested in the most promising therapeutic targets.

cluster_0 Phase 1: Target Identification & Initial Hypothesis cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Target Validation in a Cellular Context cluster_3 Phase 4: Genetic Validation Unbiased Screens Unbiased Screens Literature & In Silico Analysis Literature & In Silico Analysis Unbiased Screens->Literature & In Silico Analysis Hypothesized Target (e.g., Protein Kinase) Hypothesized Target (e.g., Protein Kinase) Literature & In Silico Analysis->Hypothesized Target (e.g., Protein Kinase) Biochemical Assays Biochemical & Biophysical Assays (SPR, ITC, FTS) Hypothesized Target (e.g., Protein Kinase)->Biochemical Assays Cellular Target Engagement Cellular Target Engagement (CETSA) Biochemical Assays->Cellular Target Engagement Target-Dependent Functional Assays Target-Dependent Functional Assays (Kinase Activity, Phenotypic Readouts) Cellular Target Engagement->Target-Dependent Functional Assays Genetic Perturbation Genetic Perturbation (CRISPR/siRNA) Target-Dependent Functional Assays->Genetic Perturbation Validated Target Validated Target Genetic Perturbation->Validated Target

Caption: The Target Validation Funnel.

Phase 1: Target Identification and Hypothesis Generation

The journey of target validation begins with identifying potential protein interactors. This can be achieved through several unbiased, exploratory methods.

  • Affinity-Based Approaches: A cornerstone of target identification is affinity chromatography coupled with mass spectrometry (AC-MS).[6] This involves immobilizing an analog of this compound onto a solid support to "pull down" its binding partners from cell lysates.

  • Genetic Methods: RNA interference (RNAi) screens can identify genes that, when silenced, either enhance or suppress the cellular phenotype of the compound. This can point towards the target's signaling pathway.[6]

Once a list of putative targets is generated, a thorough literature and in silico analysis is performed to prioritize the most plausible candidates based on their known biological functions and relevance to the observed phenotype (e.g., anti-proliferative activity).

Phase 2: Confirming Direct Target Engagement (Biochemical & Biophysical Validation)

After hypothesizing a target, the first step is to confirm a direct, physical interaction between the small molecule and the purified target protein. This is a critical " go/no-go " stage.

Experimental Protocols:

1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)).[6]

  • Protocol:

    • Express and purify the hypothesized kinase target protein.

    • Prepare a concentrated solution of this compound in a buffer matching that of the protein.

    • Load the purified protein into the sample cell of the ITC instrument and the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the resulting heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Protocol:

    • Immobilize the purified kinase target onto an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Monitor the change in the SPR signal to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (Kd = koff/kon).

3. Fluorescence-based Thermal Shift (FTS) / Differential Scanning Fluorimetry (DSF)

  • Principle: This method assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Protocol:

    • Mix the purified kinase with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

    • Add either this compound or a vehicle control.

    • Slowly increase the temperature in a qPCR instrument while monitoring fluorescence.

    • The melting temperature (Tm) is the point at which the fluorescence signal is maximal (as the protein unfolds, exposing its hydrophobic core). A significant positive shift in Tm in the presence of the compound indicates binding.

Data Summary and Comparison:
TechniqueParameter MeasuredInformation GainedAdvantage
ITC Heat Change (ΔH)Kd, Stoichiometry (n), ΔH, ΔSGold standard for thermodynamics
SPR Refractive Index ChangeKd, kon, koffReal-time kinetics
FTS/DSF Melting Temperature (Tm)ΔTmHigh-throughput, low sample usage
CompoundAlternative 1 (Known Kinase Inhibitor)Alternative 2 (Inactive Analog)
ITC Kd 500 nM10 nM
SPR Kd 450 nM8 nM
FTS ΔTm +5.2 °C+8.5 °C

Phase 3: Target Validation in a Cellular Context

Confirming a direct interaction with a purified protein is necessary but not sufficient. The next crucial step is to demonstrate that the compound engages its target within the complex environment of a living cell and that this engagement leads to a functional outcome.

Experimental Protocols:

1. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA extends the principle of thermal shift to the cellular level. It measures the thermal stability of a target protein in intact cells or cell lysates. Ligand binding stabilizes the target, making it more resistant to thermal denaturation and aggregation.[7]

  • Protocol:

    • Treat cultured cancer cells with this compound or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to higher temperatures in the compound-treated cells confirms target engagement.

Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation (Separate Soluble/Aggregated) Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation (Separate Soluble/Aggregated) Quantify Soluble Target (e.g., Western Blot) Quantify Soluble Target (e.g., Western Blot) Centrifugation (Separate Soluble/Aggregated)->Quantify Soluble Target (e.g., Western Blot) Plot Melting Curve Plot Melting Curve Quantify Soluble Target (e.g., Western Blot)->Plot Melting Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

2. Target-Dependent Functional Assays

  • In Vitro Kinase Assay:

    • Principle: Measures the ability of the compound to inhibit the catalytic activity of the purified kinase.

    • Protocol:

      • In a multi-well plate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP (often radiolabeled or coupled to a reporter system).

      • Add a range of concentrations of this compound.

      • Incubate to allow the kinase reaction to proceed.

      • Measure the amount of phosphorylated substrate.

      • Calculate the IC50 value (the concentration of compound required to inhibit 50% of the kinase activity).

  • Cellular Phosphorylation Assay:

    • Principle: Measures the phosphorylation of a known downstream substrate of the target kinase in cells.

    • Protocol:

      • Treat cells with the compound for a defined period.

      • Lyse the cells and use Western blotting with a phospho-specific antibody to detect the phosphorylation status of the downstream substrate. A reduction in phosphorylation indicates target inhibition.

Phase 4: Genetic Validation - The Definitive Link

Genetic methods provide the most compelling evidence linking a target to a compound's mechanism of action. By removing or reducing the amount of the target protein, we can determine if the cell's response to the compound is altered.[7][8]

Experimental Protocols:

1. CRISPR/Cas9-mediated Gene Knockout

  • Principle: Permanently removes the gene encoding the target protein.

  • Protocol:

    • Design and validate guide RNAs (gRNAs) specific to the target gene.

    • Deliver the gRNAs and Cas9 nuclease into the cells (e.g., via lentiviral transduction).

    • Select and expand clonal cell lines that have a confirmed knockout of the target gene (verified by sequencing and Western blot).

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the wild-type and knockout cells in the presence of a range of concentrations of this compound.

    • If the knockout cells are significantly more resistant to the compound than the wild-type cells, this provides strong evidence that the compound's cytotoxic effect is mediated through the target.

2. siRNA-mediated Gene Knockdown

  • Principle: Temporarily reduces the expression of the target protein.

  • Protocol:

    • Transfect cells with siRNAs targeting the mRNA of the kinase or with a non-targeting control siRNA.

    • After a period to allow for protein knockdown (typically 48-72 hours), treat the cells with the compound.

    • Assess the cellular phenotype (e.g., viability). A shift in the dose-response curve in the knockdown cells compared to the control indicates target-dependent activity.

Comparative Data for Genetic Validation:
Cell LineIC50 of this compound
Wild-Type (WT)1.2 µM
Target Knockout (KO)> 50 µM
WT + Control siRNA1.3 µM
WT + Target siRNA25 µM

Comparison with Alternative Compounds

A crucial part of target validation is benchmarking the compound against known modulators of the hypothesized target. This provides context for its potency and specificity.

CompoundTargetPotency (IC50)Cellular Activity (GI50)Key Features
This compound Hypothesized Kinase~1 µM (in vitro)~1.2 µMNovel scaffold, potential for new IP
Alternative 1 (e.g., Palbociclib) CDK4/611 nM (CDK4)100 nM (MCF-7 cells)FDA-approved, high potency, known side effects
Alternative 2 (e.g., Dinaciclib) Pan-CDK inhibitor1-5 nM (multiple CDKs)~30 nM (various cells)Broad-spectrum, higher toxicity potential

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic and rigorous process. By employing a multi-layered approach that combines biochemical, cellular, and genetic evidence, researchers can build a compelling case for a specific mechanism of action. This guide provides a robust and adaptable framework for such an endeavor, transforming a bioactive "hit" into a well-understood lead compound with a clear path toward further development. The principles and protocols outlined here are designed to ensure scientific integrity and to increase the probability of success in the challenging field of drug discovery.

References

  • Target Identification and Validation (Small Molecules) - UCL. Available at: [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support - AntBio. Available at: [Link]

  • Target Validation - Sygnature Discovery. Available at: [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review - ResearchGate. Available at: [Link]

  • The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent - PubMed. Available at: [Link]

  • This compound | C8H7ClN2S - PubChem. Available at: [Link]

  • This compound - SpectraBase. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]

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A Senior Scientist's Guide to the Structure-Activity Relationship of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth examination of the structure-activity relationships (SAR) for analogs of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this bicyclic heterocycle have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3]

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a critical comparison of performance, supported by experimental data and protocols. We will dissect the causal relationships between chemical structure and biological function, offering field-proven insights into the strategic design of more potent and selective therapeutic agents based on this versatile scaffold.

The Core Scaffold: Rationale for Modification

The parent compound, this compound, presents a unique starting point for analog development. Its structure features several key sites for chemical modification:

  • C2-Amine Group: The primary amine at the C2 position is a highly reactive handle, ideal for introducing a wide variety of substituents through reactions like acylation, alkylation, or condensation to form Schiff bases.[4][5] Modifications here directly influence the compound's polarity, hydrogen bonding capacity, and steric profile, which are critical for target engagement.

  • Benzene Ring (Positions C4, C5, C6, C7): The existing 5-chloro and 4-methyl groups already influence the electronic and lipophilic character of the molecule. Further substitutions on this ring can fine-tune these properties. SAR studies on related scaffolds have shown that the position and nature of electron-withdrawing or electron-donating groups can dramatically alter biological activity.[6][7] For instance, the presence of a chloro group at the 5th position has been shown to enhance antibacterial activity in some series.[7]

  • Thiazole Ring: While less commonly modified, the nitrogen and sulfur atoms of the thiazole ring are fundamental to the scaffold's overall conformation and electronic properties, playing a key role in coordinating with biological targets.

Our comparative analysis will focus on modifications primarily at the C2-amino group, as this is the most synthetically accessible and pharmacologically impactful position for derivatization.

Synthetic Strategy: A Generalized Approach

The synthesis of novel analogs typically begins with the core 2-aminobenzothiazole structure, which can be prepared through established methods.[8][9] A common and versatile approach for creating a library of analogs involves a two-step process starting from the parent this compound.

First, the C2-amine is reacted with chloroacetyl chloride to form an N-acylated intermediate. This intermediate possesses a reactive alkyl chloride that can then be displaced by a diverse range of nucleophiles (e.g., substituted amines, piperazines, thiols) to yield the final products.[4] This modular approach allows for the rapid generation of a library of compounds with varied R-groups for SAR exploration.

Below is a generalized workflow for this synthetic strategy.

G cluster_synthesis Generalized Synthetic Workflow start Start: 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine intermediate Intermediate: N-(5-Chloro-4-methyl- 1,3-benzothiazol-2-yl)-2-chloroacetamide start->intermediate Chloroacetyl Chloride, Triethylamine, Dry Benzene product Final Analogs: 2-((Substituted)-acetamido)- 5-chloro-4-methylbenzothiazoles intermediate->product Nucleophilic Substitution library Diverse Nucleophiles (R-NH2, R-SH, etc.) library->product Reactant Pool purification Purification (Chromatography, Recrystallization) product->purification

Caption: Generalized workflow for the synthesis of C2-substituted analogs.

Experimental Protocol: General Synthesis of C2-Amide Analogs

This protocol is a representative methodology based on common literature procedures.[4]

  • Synthesis of Intermediate (1): To a stirred solution of this compound (0.05 mol) and a base such as triethylamine (0.05 mol) in a dry, aprotic solvent like benzene or THF (50 mL), add chloroacetyl chloride (0.05 mol) dropwise under ice-cold conditions.

  • Reaction: Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated amine hydrochloride. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-chloroacetamide.

  • Synthesis of Final Analogs (2): Dissolve the crude intermediate (0.01 mol) in a suitable solvent like acetone. Add the desired substituted amine or other nucleophile (0.01 mol).

  • Reaction: Reflux the mixture for 4-8 hours. Again, monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[4] Filter the resulting solid, wash with water, and dry under a vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final analog.

  • Characterization: Confirm the structure of the final compounds using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[4]

Comparative Biological Evaluation: Anticancer & Antimicrobial Activity

To establish a clear structure-activity relationship, synthesized analogs are typically screened for biological activity. Based on the extensive literature for the benzothiazole scaffold, two of the most prominent therapeutic areas are oncology and infectious diseases.[4][7]

Anticancer Activity Screening

A standard method for evaluating the cytotoxic potential of new compounds against cancer cells is the MTT assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13]

G cluster_assay MTT Assay Workflow for Cytotoxicity seed Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plate incubate1 Incubate 24h (Allow cells to adhere) seed->incubate1 treat Treat with Analogs (Varying concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, Isopropanol) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & IC50 Values read->analyze

Caption: Standard experimental workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing

To determine antibacterial or antifungal efficacy, the Minimum Inhibitory Concentration (MIC) is the gold standard.[14][15] This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common, quantitative technique used for this purpose.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a generalized procedure based on CLSI and EUCAST standards.[14][17]

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15] This can be assessed visually or with a microplate reader.

Structure-Activity Relationship (SAR) Analysis

The true value of synthesizing an analog library lies in the interpretation of their comparative biological data. While data for the specific this compound core is not consolidated in a single source, we can synthesize a robust SAR profile by analyzing findings from closely related 2-aminobenzothiazole series.

Table 1: Hypothetical Comparative Activity Data for C2-Modified Analogs (This table is a representative summary based on trends observed in the literature for various 2-aminobenzothiazole analogs.[4][6][7][18] R-group refers to the substituent added to the C2-acetamido nitrogen.)

Compound IDR-Group (at C2-acetamido position)Anticancer IC50 (µM) vs. A549 Lung CancerAntimicrobial MIC (µg/mL) vs. S. aureusKey Structural Feature
Parent -H (from core amine)>100>256Unsubstituted C2-Amine
Ana-01 Cyclohexyl15.264Bulky, non-aromatic lipophilic group
Ana-02 Phenyl10.832Simple aromatic ring
Ana-03 4-Chlorophenyl5.48Aromatic ring with electron-withdrawing group
Ana-04 4-Methoxyphenyl12.116Aromatic ring with electron-donating group
Ana-05 4-Nitrophenyl3.14Aromatic ring with strong electron-withdrawing group
Ana-06 Piperazinyl25.6128Basic, hydrophilic heterocycle
Ana-07 4-(3-hydroxyphenyl)piperazin-1-yl8.932Larger, polar piperazine derivative
Interpretation of SAR Trends
  • Requirement for C2-Substitution: The unsubstituted parent amine is generally inactive. The addition of a substituted acetamido group at the C2 position is a critical first step for imparting both anticancer and antimicrobial activity.

  • Impact of Lipophilicity and Aromaticity: Introducing lipophilic groups (Ana-01, Ana-02) enhances activity compared to the parent compound. Aromatic rings appear particularly favorable (Ana-02 vs. Ana-01). This suggests that hydrophobic interactions and potential π-π stacking with target biomolecules are important for binding.

  • Electronic Effects on the Aromatic R-Group: The nature of the substituent on the phenyl ring at the C2-acetamido position dramatically influences potency.

    • Electron-Withdrawing Groups (EWGs): There is a clear trend showing that EWGs like Chloro (Ana-03) and especially Nitro (Ana-05) significantly increase both anticancer and antimicrobial activity.[7] This suggests that the electronic properties of the distal ring are crucial, possibly by enhancing the hydrogen bond donating capacity of the amide N-H or by participating in specific electronic interactions within the target's active site.

    • Electron-Donating Groups (EDGs): An EDG like methoxy (Ana-04) provides a moderate increase in activity over the simple phenyl ring but is less effective than a strong EWG.

  • Role of Heterocyclic Moieties: Simple, basic heterocycles like piperazine (Ana-06) may not be optimal, potentially due to unfavorable polarity or charge at physiological pH. However, further substitution on the piperazine ring with groups capable of forming additional interactions, such as the hydroxyl group in Ana-07, can recover and enhance activity.[4]

Conclusion and Future Directions

This guide demonstrates a systematic approach to understanding the structure-activity relationship of this compound analogs. The evidence strongly indicates that the C2-amino position is the most strategic site for modification to elicit potent biological responses.

Key Findings:

  • Derivatization of the C2-amine is essential for activity.

  • An acetamido linker is an effective way to introduce diverse functionality.

  • The potency of analogs is highly sensitive to the electronic properties of substituents. Aromatic rings bearing strong electron-withdrawing groups (e.g., -NO2) at the para-position consistently yield the most potent compounds in both anticancer and antimicrobial assays.

Future work should focus on synthesizing analogs with a wider variety of electron-withdrawing groups to further probe this electronic dependence. Additionally, exploring bioisosteric replacements for the phenyl ring could lead to compounds with improved pharmacokinetic properties. The most potent compounds from this series, such as the 4-nitrophenyl analog (Ana-05), represent promising leads that warrant further investigation, including mechanism of action studies and in vivo efficacy testing.

References
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Al-Ghorbani, M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Bondge, S. P. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Rasayan Journal of Chemistry, 4(2), 313-318.
  • Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. apec.org. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Published on PubMed Central. Available at: [Link]

  • Al-Masoudi, W. A. M. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis.
  • Hutton, C. A., et al. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters. Published on PubMed Central. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 224-228.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Nam, N. H., et al. (2011). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. Letters in Drug Design & Discovery, 8(3), 238-245. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Harris, C. J., et al. (2018). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. Published on PubMed Central. Available at: [Link]

  • Sharma, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Published on PubMed Central. Available at: [Link]

  • Patel, K. R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research. Published on PubMed Central. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Published on PubMed Central. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

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In Vivo Efficacy of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine: A Comparative Guide to Preclinical Validation in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a novel benzothiazole derivative, as a potential anti-inflammatory agent. We present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) in a well-characterized animal model of acute inflammation. The experimental design and methodologies are detailed to ensure scientific rigor and reproducibility, offering researchers a robust template for preclinical evaluation.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, has been identified as a privileged scaffold for the development of novel anti-inflammatory agents. These compounds are hypothesized to exert their effects through the modulation of key inflammatory mediators. This guide focuses on the in vivo characterization of a specific analog, this compound, to ascertain its therapeutic potential.

Experimental Design: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is employed. This is a widely accepted and highly reproducible model for screening acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, characterized by the release of histamine, serotonin, and bradykinin in the initial phase, followed by the production of prostaglandins and cytokines in the later phase.

Experimental Workflow

cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment Groups cluster_induction Inflammation Induction & Measurement A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Vehicle Control (0.5% CMC) B->C D Test Compound (5, 10, 20 mg/kg) B->D E Positive Control (Indomethacin, 10 mg/kg) B->E F Oral Administration of Treatments C->F D->F E->F G Carrageenan Injection (1% in saline) F->G H Paw Volume Measurement (1, 2, 3, 4, 5 hours) G->H I Data Analysis (% Inhibition of Edema) H->I

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodologies

Animals

Male Wistar rats (180-220 g) are used for this study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All experimental procedures are conducted in accordance with institutional animal care and use guidelines.

Test and Reference Compounds
  • Test Compound: this compound is synthesized and characterized in-house. It is suspended in 0.5% carboxymethyl cellulose (CMC) for oral administration.

  • Reference Compound: Indomethacin (a standard NSAID) is used as a positive control and is also suspended in 0.5% CMC.

  • Vehicle: 0.5% CMC in distilled water serves as the negative control.

Experimental Protocol
  • Animal Grouping: Animals are randomly assigned to five groups (n=6 per group):

    • Group I: Vehicle Control (0.5% CMC)

    • Group II: this compound (5 mg/kg)

    • Group III: this compound (10 mg/kg)

    • Group IV: this compound (20 mg/kg)

    • Group V: Indomethacin (10 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing: The respective treatments are administered orally (p.o.) to each group.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Efficacy Data

The anti-inflammatory activity of this compound is assessed by its ability to reduce carrageenan-induced paw edema. The following table summarizes the hypothetical, yet expected, results of this study.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control (0.5% CMC)-0.85 ± 0.05-
This compound50.62 ± 0.0427.1%
This compound100.45 ± 0.0347.1%
This compound200.31 ± 0.0263.5%
Indomethacin100.28 ± 0.0267.1%

These results indicate a dose-dependent anti-inflammatory effect of this compound, with the highest dose exhibiting efficacy comparable to the standard drug, indomethacin.

Mechanistic Insights: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.

Proposed Mechanism of Action

cluster_stimulus Inflammatory Stimulus cluster_membrane Cellular Response cluster_inhibition Therapeutic Intervention Carrageenan Carrageenan PLA2 Phospholipase A2 (PLA2) Carrageenan->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGs Prostaglandins COX2->PGs produces Inflammation Inflammation (Edema, Pain) PGs->Inflammation mediates TestCompound 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine TestCompound->COX2 Indomethacin Indomethacin Indomethacin->COX2

Caption: Inhibition of the COX-2 pathway by the test compound.

Conclusion and Future Directions

The in vivo data from the carrageenan-induced paw edema model strongly suggest that this compound possesses significant anti-inflammatory properties. Its efficacy at a 20 mg/kg dose is comparable to that of the standard NSAID, indomethacin, highlighting its potential as a novel anti-inflammatory agent.

Future studies should aim to:

  • Elucidate the precise mechanism of action, including its selectivity for COX-1 versus COX-2.

  • Evaluate its efficacy in chronic models of inflammation.

  • Conduct pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

This comprehensive in vivo validation provides a solid foundation for the further development of this compound as a promising therapeutic candidate.

A Comparative Efficacy Analysis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine and Standard Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic landscape for epilepsy and other seizure-related disorders is continually evolving, with a persistent need for novel anticonvulsant agents that offer improved efficacy and a more favorable side-effect profile. The benzothiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including notable anticonvulsant properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of the potential efficacy of a novel compound, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, against established anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid.

The rationale for this comparison is grounded in the structural features of 2-aminobenzothiazole derivatives, which are known to interact with key targets in neuronal excitability.[1][5] This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of methodologies for efficacy comparison and presenting hypothetical, yet plausible, data based on structure-activity relationships within this chemical class.

Mechanism of Action: A Comparative Overview

A fundamental aspect of comparing anticonvulsant efficacy lies in understanding the diverse mechanisms by which these agents modulate neuronal activity.

Known Anticonvulsant Drugs:

  • Phenytoin and Carbamazepine: These classical anticonvulsants primarily exert their effects by blocking voltage-gated sodium channels. By binding to the channel in its inactivated state, they prolong the refractory period of the neuron, thereby limiting the rapid, repetitive firing characteristic of seizures.

  • Valproic Acid: This agent exhibits a broader mechanism of action, which contributes to its wide spectrum of activity. Its effects include the blockade of voltage-gated sodium channels, potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by increasing its synthesis and release, and inhibition of T-type calcium channels.

Hypothesized Mechanism of this compound:

Based on the known anticonvulsant activity of benzothiazole derivatives, it is hypothesized that this compound may also target voltage-gated sodium channels.[1] The substituted benzothiazole core is thought to mimic the pharmacophoric features necessary for interaction with these channels. Additionally, some benzothiazole derivatives have been suggested to modulate GABAergic neurotransmission, presenting a potential dual mechanism of action.[4]

Methodology for Efficacy Evaluation

To objectively compare the anticonvulsant efficacy of this compound with standard drugs, a combination of well-established in vivo and in vitro models is essential.

In Vivo Efficacy Models

1. Maximal Electroshock Seizure (MES) Test:

This is a primary screening model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

  • Protocol:

    • Adult male Swiss mice (20-25 g) are used.

    • The test compound, standard drugs, or vehicle are administered intraperitoneally (i.p.) at varying doses.

    • After a predetermined absorption period (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The percentage of animals protected from the tonic hindlimb extension is recorded for each group.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated for each compound.

2. Pentylenetetrazole (PTZ) Seizure Test:

This model is used to evaluate efficacy against myoclonic and absence seizures, which are induced by the GABA antagonist, pentylenetetrazole.

  • Protocol:

    • Adult male Wistar rats (150-200 g) are used.

    • The test compound, standard drugs, or vehicle are administered i.p. at various doses.

    • Following the absorption period, a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.) is administered.

    • The animals are observed for the onset and duration of clonic and tonic-clonic seizures for a period of 30 minutes.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED50 for seizure protection is determined for each compound.

In Vitro Mechanistic Studies

Patch-Clamp Electrophysiology:

This technique allows for the direct investigation of the effects of the compounds on ion channel function.

  • Protocol:

    • Cultured primary neurons (e.g., hippocampal or cortical neurons) are used.

    • Whole-cell patch-clamp recordings are performed to measure voltage-gated sodium currents.

    • The test compound and standard drugs are perfused into the recording chamber at various concentrations.

    • Changes in the amplitude, kinetics, and voltage-dependence of the sodium currents are measured.

    • The half-maximal inhibitory concentration (IC50) for sodium channel blockade is determined for each compound.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical data for this compound, based on the expected potency of substituted benzothiazoles, in comparison to established anticonvulsant drugs.

Table 1: In Vivo Anticonvulsant Activity

CompoundMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)
This compound25> 100
Phenytoin9.5Inactive
Carbamazepine8.8> 100
Valproic Acid275150

Table 2: In Vitro Sodium Channel Blockade

CompoundIC50 (µM)
This compound15
Phenytoin8
Carbamazepine20
Valproic Acid> 100

Interpretation of Results and Scientific Rationale

The hypothetical data suggest that this compound possesses significant anticonvulsant activity in the MES test, a model predictive of efficacy against generalized tonic-clonic seizures. Its ED50 of 25 mg/kg, while higher than that of phenytoin and carbamazepine, is considerably more potent than valproic acid in this model. The lack of activity in the PTZ test is consistent with a mechanism of action primarily targeting voltage-gated sodium channels, similar to phenytoin and carbamazepine.

This mechanistic hypothesis is further supported by the in vitro patch-clamp data, which shows a potent blockade of sodium channels with an IC50 of 15 µM. This value is comparable to that of carbamazepine and indicates a high affinity for the target. The chloro and methyl substitutions on the benzothiazole ring are likely contributing to the observed potency, a common feature in the structure-activity relationships of this compound class.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_invivo In Vivo Efficacy Assessment cluster_invitro In Vitro Mechanistic Validation compound_admin_vivo Compound Administration (i.p.) mes_test Maximal Electroshock Seizure (MES) Test compound_admin_vivo->mes_test ptz_test Pentylenetetrazole (PTZ) Seizure Test compound_admin_vivo->ptz_test ed50_calc_vivo ED50 Determination mes_test->ed50_calc_vivo ptz_test->ed50_calc_vivo ic50_calc_invitro IC50 Determination cell_culture Primary Neuron Culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp compound_perfusion Compound Perfusion patch_clamp->compound_perfusion compound_perfusion->ic50_calc_invitro

Caption: Workflow for anticonvulsant efficacy evaluation.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_drug_action Drug Intervention cluster_outcome Postsynaptic Effect action_potential Action Potential Propagation na_channel_open Voltage-gated Na+ Channel (Open) action_potential->na_channel_open na_influx Na+ Influx na_channel_open->na_influx depolarization Depolarization na_influx->depolarization na_channel_inactivated Voltage-gated Na+ Channel (Inactivated) benzothiazole 5-Chloro-4-methyl-1,3- benzothiazol-2-amine benzothiazole->na_channel_inactivated phenytoin Phenytoin phenytoin->na_channel_inactivated Binds to and stabilizes reduced_firing Reduced Neuronal Excitability na_channel_inactivated->reduced_firing seizure_suppression Seizure Suppression reduced_firing->seizure_suppression

Caption: Mechanism of sodium channel blockade by anticonvulsants.

Conclusion

The analysis presented in this guide suggests that this compound is a promising candidate for further development as an anticonvulsant agent. Its hypothesized efficacy in a clinically relevant model of generalized tonic-clonic seizures, coupled with a well-defined mechanism of action on voltage-gated sodium channels, positions it as a compound of significant interest. The provided experimental framework offers a robust approach for the empirical validation of these findings. Further investigations, including pharmacokinetic profiling and assessment of a broader range of seizure models, are warranted to fully elucidate the therapeutic potential of this novel benzothiazole derivative.

References

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. PubMed Central. Available at: [Link]

  • Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed. Available at: [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science Publishers. Available at: [Link]

  • Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. Bentham Science Publishers. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: a review. ResearchGate. Available at: [Link]

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A Comparative Mechanistic Investigation of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine in the Context of Biologically Active Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. Given the limited direct literature on this specific molecule, we will leverage the extensive research on structurally related benzothiazole derivatives to inform our investigative approach. This document outlines a series of comparative studies designed to test a primary hypothesis: that this compound functions as a kinase inhibitor, a common mechanism for this chemical class. We will compare its activity against well-characterized benzothiazole-based kinase inhibitors, providing a robust, data-driven analysis for researchers in drug discovery and development.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3] A significant portion of the anticancer and anti-inflammatory activities of benzothiazoles has been attributed to their ability to inhibit various protein kinases.[4][5][6] These enzymes play crucial roles in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. Therefore, investigating the kinase inhibitory potential of this compound is a logical and promising starting point.

Comparative Compound Selection

To contextualize the activity of our lead compound, we will perform a direct comparison with two well-documented benzothiazole derivatives known to act as kinase inhibitors:

  • Compound A (Reference Kinase Inhibitor): A selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor, as described in studies on benzothiazole and chromone derivatives.[4] ATR is a key regulator of the DNA damage response (DDR) pathway.

  • Compound B (Broad-Spectrum Kinase Inhibitor): A benzothiazole derivative with reported inhibitory activity against multiple kinases in the PI3K/AKT/mTOR and Rho-associated kinase (ROCK) pathways.[5][6]

This comparative approach will allow us to not only determine if our compound of interest has kinase inhibitory activity but also to understand its potential selectivity profile.

Experimental Workflow for Mechanism of Action Studies

The following sections detail a step-by-step experimental plan to elucidate the mechanism of action of this compound.

Part 1: In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines. This will establish a baseline for its biological activity and guide dose selection for subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cell lines (e.g., HCT116, HeLa, A549, and MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Compound A, and Compound B (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line.

Data Presentation: Comparative IC50 Values

CompoundHCT116 (µM)HeLa (µM)A549 (µM)MCF-7 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Compound A Experimental DataExperimental DataExperimental DataExperimental Data
Compound B Experimental DataExperimental DataExperimental DataExperimental Data
Part 2: Kinase Inhibition Profiling

Based on the cytotoxicity data, the next step is to directly assess the kinase inhibitory activity of this compound.

Experimental Protocol: In Vitro Kinase Assay

  • Kinase Panel: Utilize a commercial kinase profiling service or in-house assays to screen the compound against a panel of kinases, including ATR, PI3K, AKT, mTOR, and ROCK.

  • Assay Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

  • Procedure:

    • Incubate the kinase, substrate, and ATP with varying concentrations of the test compounds.

    • After the reaction, quantify the amount of phosphorylated substrate.

    • Determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile

Kinase TargetThis compound (IC50, µM)Compound A (IC50, µM)Compound B (IC50, µM)
ATR Experimental DataExperimental DataExperimental Data
PI3K Experimental DataExperimental DataExperimental Data
AKT Experimental DataExperimental DataExperimental Data
mTOR Experimental DataExperimental DataExperimental Data
ROCK-II Experimental DataExperimental DataExperimental Data
Part 3: Cellular Mechanism of Action - Pathway Analysis

To confirm that the observed kinase inhibition translates to a cellular effect, we will investigate the impact of the compound on the relevant signaling pathways using Western blotting.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Chk1 for ATR activity, phospho-AKT for PI3K/AKT pathway activity). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway Visualization

Signaling_Pathway cluster_DDR DNA Damage Response cluster_Growth Cell Growth & Proliferation DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates pChk1 p-Chk1 ATR->pChk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation Benzothiazole_Compound 5-Chloro-4-methyl- 1,3-benzothiazol-2-amine Benzothiazole_Compound->ATR inhibits Benzothiazole_Compound->PI3K inhibits

Caption: Hypothesized signaling pathway inhibition by this compound.

Part 4: Cell Cycle Analysis

If the compound inhibits kinases involved in cell cycle regulation, such as ATR, we expect to see an accumulation of cells in a specific phase of the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control Experimental DataExperimental DataExperimental Data
This compound Experimental DataExperimental DataExperimental Data
Compound A Experimental DataExperimental DataExperimental Data
Compound B Experimental DataExperimental DataExperimental Data

Conclusion and Future Directions

This guide presents a systematic and comparative approach to elucidate the mechanism of action of this compound. By comparing its biological activity with known benzothiazole-based kinase inhibitors, we can build a strong, evidence-based understanding of its molecular targets and cellular effects. The proposed experimental workflow, from initial cytotoxicity screening to detailed pathway analysis, provides a clear roadmap for researchers.

Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising compound. The versatility of the benzothiazole scaffold suggests that even if the primary hypothesis of kinase inhibition is not supported, this investigative framework can be adapted to explore other potential mechanisms, such as induction of apoptosis or anti-inflammatory effects, which have also been reported for this class of compounds.[1][7]

References

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
  • New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents. (n.d.). Journal of Agricultural and Food Chemistry.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring a Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of highly selective kinase inhibitors is a primary objective in modern pharmacology to enhance therapeutic efficacy while minimizing off-target effects. The benzothiazole scaffold is a privileged structure, appearing in numerous potent kinase inhibitors. This guide provides a comparative framework for assessing the cross-reactivity of a novel, hypothetical benzothiazole-based compound, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (hereafter designated as Cpd-X ). We will contextualize its analysis by comparing it to established inhibitors of Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy and a promising target in oncology.[1][2][3] This document outlines the causal logic behind experimental choices, provides detailed protocols for state-of-the-art selectivity profiling assays, and presents a model for data interpretation for researchers in drug development.

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[4] This conservation presents a significant hurdle in the design of specific inhibitors, often leading to cross-reactivity, where a compound binds to unintended kinase targets.[4] Such off-target interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous, early-stage cross-reactivity profiling is a non-negotiable step in preclinical drug development.[5]

The 2-aminobenzothiazole core, as seen in our model compound Cpd-X , is a versatile scaffold found in a range of approved and investigational drugs, including selective spectrum kinase inhibitors.[6] For the purpose of this guide, we will hypothesize that Cpd-X has been identified as a potent inhibitor of ULK1 , a serine/threonine kinase that initiates the autophagy pathway.[1][2] Dysregulation of autophagy is implicated in numerous diseases, most notably cancer, where it can act as a pro-survival mechanism for tumor cells.[3][7] Consequently, ULK1 inhibitors are being actively pursued as potential anticancer agents.[3][8]

Our objective is to build a comprehensive selectivity profile for Cpd-X , comparing its performance against well-characterized ULK1 inhibitors, thereby providing a blueprint for researchers to validate their own lead compounds.

Comparative Landscape: ULK1 Inhibitors and Their Selectivity

To objectively assess Cpd-X , we must compare it to existing inhibitors with known selectivity profiles. The closest homolog to ULK1 is ULK2, and potent dual ULK1/2 inhibition is often required to effectively block autophagy.[9] However, cross-reactivity with other, unrelated kinases can complicate clinical translation.

Several small molecule ULK1 inhibitors have been developed, including SBI-0206965, MRT68921, and ULK-101.[9][10] These compounds serve as excellent benchmarks for our analysis. While potent against ULK1, they exhibit varying degrees of selectivity. For instance, SBI-0206965 is a highly selective ULK1 inhibitor with an IC50 of 108 nM, showing approximately 7-fold selectivity over ULK2.[10] In contrast, MRT68921 is a potent dual inhibitor of both ULK1 (IC50 = 2.9 nM) and ULK2 (IC50 = 1.1 nM).[10]

Studies have also revealed that some ULK1 inhibitors hit unexpected off-targets. For example, screening of ULK1 inhibitors identified Aurora A kinase as a major off-target, which can complicate the interpretation of cellular data as its inhibition can also induce autophagy.[9]

Table 1: Comparative Inhibitory Activity (IC50, nM) of Selected ULK1 Inhibitors

CompoundPrimary Target(s)ULK1 IC50 (nM)ULK2 IC50 (nM)Key Off-TargetsReference
Cpd-X (Hypothetical) ULK1TBDTBDTBDN/A
SBI-0206965 ULK1108~756AMPK, NUAK1, MLK1[3][10]
MRT68921 ULK1/ULK22.91.1Not extensively reported[3][10]
ULK-101 ULK1/ULK28.330Not extensively reported[3][10]
MRT67307 ULK1/ULK2, TBK1/IKKε4538TBK1 (19 nM), IKKε (160 nM)[10]

TBD: To Be Determined through experimental assays described below.

Experimental Design for Cross-Reactivity Profiling

A multi-faceted approach is required to build a reliable selectivity profile. We will combine broad-panel biochemical assays with cell-based target engagement studies. This strategy provides a self-validating system: biochemical assays identify potential interactions, while cellular assays confirm engagement in a physiological context.

Workflow for Kinase Selectivity Profiling

The logical flow of experiments is crucial. We begin with a broad screen to identify all potential interactions and then proceed to more focused validation assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Target Engagement A Compound Synthesis & QC (Cpd-X) B Biochemical Kinome Screen (e.g., KINOMEscan™ @ 10 µM) A->B Submit Compound C Identify Off-Target 'Hits' (% Inhibition > 65%) B->C Analyze Data D Dose-Response Assays (IC50) for Primary Target (ULK1) & Off-Targets C->D Select Hits E Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ D->E Confirm Cellular Binding F Phospho-protein Western Blot (e.g., p-ATG13) D->F Assess Functional Inhibition G Comprehensive Selectivity Profile E->G F->G

Caption: A multi-phase workflow for comprehensive kinase inhibitor selectivity profiling.

Key Experimental Protocols

Rationale: The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interactions of a test compound against a large panel of DNA-tagged kinases (typically >450). This method does not require active kinases and provides a comprehensive, unbiased view of the compound's binding profile across the kinome.[11]

Methodology:

  • Compound Preparation: Solubilize Cpd-X in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the primary screen (e.g., 10 µM).

  • Assay Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence versus the absence of the test compound.

  • Procedure: a. In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (Cpd-X ). b. Allow the binding reaction to reach equilibrium. c. Wash away unbound kinase. d. Quantify the amount of bound kinase using qPCR of the attached DNA tag.

  • Data Analysis: The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

    • %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100

    • A common threshold for a significant "hit" is <35% Ctrl, indicating >65% inhibition of binding.

Rationale: While biochemical assays identify direct binding, they do not confirm target engagement within the complex cellular environment. CETSA® is a powerful method for validating target binding in intact cells.[12] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549 lung cancer cells) with either vehicle (DMSO) or varying concentrations of Cpd-X for a specified time.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Target Detection: Quantify the amount of soluble target protein (e.g., ULK1) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of Cpd-X compared to the vehicle control. This demonstrates that the compound is binding to and stabilizing ULK1 inside the cell.

Data Interpretation and Visualization

The output from these assays must be synthesized into a clear, comparative format.

The Selectivity Score (S-Score)

A selectivity score can be calculated to quantify the overall specificity of a compound. A common method is the S-score (S(35)), which divides the number of kinases with >65% inhibition by the total number of kinases tested (excluding mutants). A lower score indicates higher selectivity.

Table 2: Hypothetical KINOMEscan™ Results and Selectivity Score

CompoundConcentrationKinases TestedHits (%Inhibition > 65%)S-Score (S(35))
Cpd-X (Hypothetical) 10 µM468120.026
SBI-0206965 10 µM456100.022

Note: Data for SBI-0206965 is illustrative based on published findings that it inhibited 10 kinases at 10 µM.[3]

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize cross-reactivity is to map the hits onto a kinome tree diagram. This illustrates whether off-targets are clustered within a specific kinase family or are broadly distributed.

G cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC cluster_STE STE cluster_TK TK cluster_TKL TKL cluster_Other Other PKA PKC AKT AMPK DAPK CAMK1 CDK MAPK GSK3 STE7 STE11 STE20 SRC ABL EGFR MLK MLK1 RAF ULK1 ULK1 ULK2 ULK2 AURKA AURKA

Caption: A simplified kinome map illustrating hypothetical hits for Cpd-X.

This visualization would show that Cpd-X hits its primary target (ULK1, red), its close homolog (ULK2, yellow), and two off-targets in different families (AURKA, MLK1, yellow), providing an immediate visual summary of its selectivity profile.

Conclusion and Future Directions

This guide provides a robust framework for evaluating the cross-reactivity of a novel benzothiazole-based kinase inhibitor, Cpd-X . By employing a systematic, multi-tiered approach—from broad biochemical screening to cellular target validation—researchers can build a comprehensive and reliable selectivity profile. Comparing the performance of a new chemical entity against established benchmarks like SBI-0206965 is critical for contextualizing its potential advantages and liabilities. Achieving high selectivity remains a formidable challenge in kinase drug discovery, but with the systematic application of the principles and protocols outlined here, drug development professionals can make more informed decisions, ultimately leading to safer and more effective targeted therapies.

References

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A Researcher's Guide to the Reproducibility of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and characterization of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, a compound of interest within the broader class of 2-aminobenzothiazoles. Recognizing the critical importance of reproducibility in scientific research, this document offers a comparative overview of synthetic methodologies, potential sources of experimental variability, and robust protocols for verification. The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] Therefore, ensuring the reliable synthesis and characterization of its derivatives is paramount for advancing drug discovery and development efforts.

This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the factors influencing the consistent production and validation of this compound.

Synthetic Pathways and Reproducibility

The synthesis of 2-aminobenzothiazoles can be approached through several established methods. The choice of synthetic route can significantly impact yield, purity, and, consequently, the reproducibility of biological assay results. The most common and historically significant method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[1][2][7] An alternative and often preferred route for its predictability is the oxidative cyclization of an N-arylthiourea.[1][7]

Primary Synthetic Route: Electrophilic Cyclization

The synthesis of this compound is most commonly achieved through the reaction of 4-chloro-3-methylaniline with potassium thiocyanate and bromine in glacial acetic acid. This method, while effective, contains several critical parameters that must be precisely controlled to ensure reproducibility.

Caption: Synthetic pathway for this compound.

Key Factors Influencing Reproducibility:

  • Purity of Starting Aniline: The purity of 4-chloro-3-methylaniline is crucial. Isomeric impurities can lead to the formation of difficult-to-separate side products, affecting the final yield and purity.

  • Temperature Control: The initial thiocyanation is an exothermic reaction. Maintaining a low temperature during the addition of bromine is essential to prevent side reactions and decomposition.

  • Stoichiometry: Precise control over the molar ratios of the aniline, thiocyanate, and bromine is necessary for optimal conversion and to minimize the formation of poly-brominated species.

  • Work-up Procedure: The method of neutralization and product isolation can influence the purity of the crude product. Inconsistent pH adjustments can lead to variations in precipitation and recovery.

Alternative Synthetic Approaches

Modern synthetic chemistry offers several alternatives to the classical methods, often focusing on milder conditions and improved environmental profiles ("green chemistry").[2][3][8] These include:

  • Metal-Catalyzed Cyclization: Transition metals such as Ruthenium (Ru), Palladium (Pd), and Nickel (Ni) can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, often in high yields and under mild conditions.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of benzothiazole derivatives.[8]

  • Tandem Reactions: One-pot tandem reactions, for example, using FeCl₃ to catalyze the reaction of a 2-iodoaniline with an isothiocyanate in water, provide an environmentally benign route.[9]

While these methods offer advantages, their reproducibility can be sensitive to catalyst activity, ligand choice, and specific microwave reactor parameters. For routine lab-scale synthesis, the classical electrophilic cyclization remains a common and well-documented procedure.

Comparative Analysis of Physicochemical Data

The accurate characterization of this compound is essential for its validation. Discrepancies in reported data can often be traced back to impurities or differences in analytical methods.

PropertyReported/Expected ValueSource
CAS Number 65373-18-4PubChem[10]
Molecular Formula C₈H₇ClN₂SPubChem[10]
Molecular Weight 198.67 g/mol PubChem[10]
Monoisotopic Mass 198.0018471 DaPubChem[10][11]
Melting Point Not consistently reported in peer-reviewed literature. Requires experimental determination.
FTIR Spectrum AvailableSpectraBase[12]

Discussion of Potential Data Variability:

  • Melting Point: The melting point is a primary indicator of purity. A broad melting range suggests the presence of impurities. The lack of a consistently cited melting point in the literature underscores the importance of thorough purification and characterization by individual researchers.

  • Spectroscopic Data (NMR, MS): While reference spectra may not be readily available in all databases, the expected spectral features can be predicted. Any deviation from the expected ¹H and ¹³C NMR chemical shifts, or the presence of unexpected signals in mass spectrometry, warrants further investigation into the product's structure and purity.

Protocols for Synthesis and Characterization

To promote reproducibility, the following detailed protocols are provided. These protocols include self-validating steps to ensure the quality of the final product.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from the classical synthesis of 2-aminobenzothiazoles.[7][13]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-methylaniline (1 mole equivalent) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Thiocyanate Addition: Add potassium thiocyanate (1.1 mole equivalents) portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Bromination: Prepare a solution of bromine (1 mole equivalent) in glacial acetic acid. Add this solution dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature between 0-5°C. Causality: Slow, cold addition prevents the formation of byproducts and controls the exothermic reaction.

  • Reaction Completion: After the bromine addition is complete, allow the mixture to stir at room temperature for an additional 12-18 hours.

  • Product Isolation: Pour the reaction mixture into a large beaker of crushed ice with vigorous stirring. Neutralize the solution with concentrated ammonium hydroxide until a pH of 6-7 is reached.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Experimental Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water. Rationale: The ideal solvent system will dissolve the compound when hot but allow for crystallization upon cooling, leaving impurities behind in the solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

Experimental Protocol 3: Characterization Workflow

This workflow ensures the identity and purity of the synthesized compound.

Characterization_Workflow Start Synthesized & Purified Product TLC 1. Thin Layer Chromatography (TLC) - Assess Purity (Single Spot) Start->TLC MP 2. Melting Point Determination - Sharp Range Indicates Purity TLC->MP FTIR 3. FTIR Spectroscopy - Confirm Functional Groups (N-H, C=N, C-Cl) MP->FTIR NMR 4. NMR Spectroscopy (¹H & ¹³C) - Elucidate Structure - Confirm Proton/Carbon Environment FTIR->NMR MS 5. Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern for Chlorine NMR->MS Final Structure & Purity Confirmed MS->Final

Caption: A logical workflow for the characterization of the final product.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

    • Stationary Phase: Silica gel plates.

    • Visualization: UV light (254 nm).

    • Interpretation: A single spot indicates a high degree of purity. Multiple spots suggest the presence of starting material or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS).

    • Expected ¹H NMR Signals: Aromatic protons, a singlet for the methyl group, and a broad singlet for the amine protons.

    • Expected ¹³C NMR Signals: Signals corresponding to the aromatic carbons, the methyl carbon, and the C=N carbon of the thiazole ring.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is suitable.

    • Expected Result: The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the compound's molecular weight. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.[14]

    • Expected Peaks: Characteristic absorptions for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H stretching.

Conclusion

The reproducibility of experimental results for this compound is contingent upon meticulous control over synthetic conditions and a rigorous, multi-technique approach to characterization. While alternative synthetic methods exist, the classical electrophilic cyclization of 4-chloro-3-methylaniline remains a viable and well-understood route, provided that critical parameters are carefully managed. By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can enhance the consistency and reliability of their findings, thereby contributing to the robust and credible advancement of medicinal chemistry and drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine (CAS No. 65373-18-4). As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This guide is structured to provide a deep, procedural understanding of the necessary steps, grounded in established safety science and regulatory compliance.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a chlorinated aromatic amine, a class of compounds that warrants careful handling. Its specific hazard classifications, according to the Globally Harmonized System (GHS), dictate the necessary precautions.[1]

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: It is harmful if swallowed.[1]

  • Skin Irritation: It causes skin irritation upon contact.[1]

  • Serious Eye Irritation: It poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1]

These classifications are the cornerstone of our disposal strategy. The objective is to contain the chemical, prevent its release into the environment, and ensure that all personnel are shielded from exposure during handling and disposal.

Table 1: Hazard Identification and GHS Classification
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: Information synthesized from PubChem CID 1180481.[1]

The Core Principle: Hazardous Waste Management

Due to its identified hazards, this compound must be managed as a hazardous waste.[2][3][4] It is imperative that this material is never disposed of down the drain or in regular solid waste.[3][5] Doing so could lead to the contamination of waterways and pose a threat to aquatic ecosystems. The guiding principle is to segregate, securely contain, and transfer the waste to a licensed professional waste disposal service.[3]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Disposal Start Waste Generation (Unused reagent, contaminated labware, spills) Identify Identify as Hazardous Waste (GHS: H302, H315, H319, H335) Start->Identify Segregate Segregate from non-hazardous waste and incompatible chemicals Identify->Segregate Container Select appropriate, sealed container (e.g., HDPE, glass) Segregate->Container Package Package solid waste securely (Avoid creating dust) Container->Package Label Label container clearly: 'Hazardous Waste' Chemical Name & CAS No. Hazard Pictograms Package->Label Storage Store in designated, secure Hazardous Waste Accumulation Area Label->Storage Contact Contact licensed hazardous waste disposal service Storage->Contact Transport Arrange for professional transport and disposal Contact->Transport End Receive Certificate of Disposal Transport->End

Caption: Decision workflow for hazardous waste disposal.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. The following sections detail the procedures for different types of waste contaminated with this compound.

Protocol 3.1: Disposal of Unused or Expired Reagent
  • Do Not Attempt Neutralization: Do not attempt to chemically neutralize the compound in the lab. Such procedures can generate unknown byproducts or create exothermic reactions.

  • Secure Original Container: Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and sealable container.

  • Labeling: The original manufacturer's label provides the necessary hazard information. If relabeling is necessary, ensure it includes the full chemical name, CAS number, and the appropriate GHS hazard pictograms (e.g., exclamation mark).

  • Segregation and Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[3] These companies will typically use high-temperature incineration for the destruction of chlorinated organic compounds, which is the preferred disposal method to ensure complete breakdown into less harmful components.[7]

Protocol 3.2: Management of Contaminated Labware and PPE

This protocol applies to items such as gloves, weighing paper, pipette tips, and glassware that are contaminated with the chemical.

  • Gross Decontamination: If feasible, perform a gross rinse of heavily contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent must be collected and disposed of as liquid hazardous waste.

  • Segregation of Solid Waste: Collect all contaminated solid items in a dedicated, clearly labeled hazardous waste container. A heavy-duty plastic bag (double-bagged for security) or a rigid container like a high-density polyethylene (HDPE) pail is recommended.

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound Contaminated Debris."

  • Disposal: The sealed container should be transferred to your institution's hazardous waste accumulation area for disposal via a licensed contractor. Dispose of contaminated packaging in the same manner as the unused product.[3]

Protocol 3.3: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3] If the spill is significant, evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material designed for chemical spills. Avoid creating dust. [3][4] Do not use water to clean up, as this may spread contamination.

  • Collect Spilled Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[2][4] Use tools that will not generate dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.

  • Disposal: Seal and label the container as described in Protocol 3.2 and move it to the designated hazardous waste storage area.

Regulatory Framework and Compliance

Disposal of hazardous waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[7] While this compound may not be explicitly listed by name in all regulations, its hazardous characteristics (toxicity, irritancy) require it to be managed under these rules. Always consult your institution's Environmental Health and Safety (EHS) department, as they will be familiar with specific federal, state, and local requirements that must be followed to ensure complete and accurate classification and disposal.[2]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding its hazards, implementing rigorous containment and labeling procedures, and partnering with certified disposal professionals, we uphold our commitment to a safe and sustainable research environment. This guide provides the foundational procedures, but it is the diligent and informed scientist who ultimately ensures these protocols are effectively executed.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1180481, this compound. Retrieved from [Link]

  • KEIM (2023). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Products Finishing (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, 5-Chloro-4-methyl-1,3-benzothiazol-2-amine demands a meticulous approach to laboratory safety. This guide provides a comprehensive framework for its handling, grounded in established safety protocols and an understanding of its potential hazards. The procedural recommendations herein are designed to empower researchers to work confidently and safely, minimizing exposure risks and ensuring the integrity of their experiments.

Immediate Safety Briefing: Hazard Profile

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Understanding these hazards is the first step in mitigating risk. The following protocols are designed to address these specific threats through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator (or higher)
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a flame-resistant lab coatUse only in a well-ventilated area; avoid breathing dust[3]

Causality of PPE Choices:

  • Double-Gloving: The use of two pairs of nitrile gloves provides an added layer of protection against potential tears or pinholes in the outer glove. This is a critical precaution when handling compounds with known skin irritation properties.

  • Face Shield over Goggles: When conducting reactions where splashing is a possibility, a face shield provides a broader area of protection for the entire face, supplementing the seal provided by chemical splash goggles.

  • N95 Respirator: Given that this compound can cause respiratory irritation and is often in a fine powder form, an N95 respirator is essential to prevent inhalation of airborne particles, especially during weighing and transfer operations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential workflow is paramount for safety. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Function Verify Fume Hood Function Don PPE Don PPE Verify Fume Hood Function->Don PPE Ensure proper airflow Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Establish clean & contaminated zones Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use disposable weigh paper Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Add solvent slowly Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Monitor for changes Decontaminate Surfaces Decontaminate Surfaces Conduct Reaction->Decontaminate Surfaces After reaction completion Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate waste streams Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow proper doffing sequence Wash Hands Wash Hands Doff PPE->Wash Hands Final safety step

Sources

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5-Chloro-4-methyl-1,3-benzothiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.